Bombinin H3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C90H163N23O21S |
|---|---|
Molecular Weight |
1935.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C90H163N23O21S/c1-21-53(16)71(93)87(131)112-75(55(18)23-3)89(133)99-45-70(119)113-35-28-31-65(113)86(130)110-73(52(14)15)90(134)108-61(38-48(6)7)79(123)97-43-68(117)101-59(32-36-135-20)82(126)109-72(51(12)13)88(132)98-44-69(118)103-64(46-114)85(129)100-56(19)77(121)106-60(37-47(4)5)78(122)96-41-66(115)95-42-67(116)102-62(39-49(8)9)83(127)107-63(40-50(10)11)84(128)105-57(29-24-26-33-91)80(124)104-58(30-25-27-34-92)81(125)111-74(76(94)120)54(17)22-2/h47-65,71-75,114H,21-46,91-93H2,1-20H3,(H2,94,120)(H,95,115)(H,96,122)(H,97,123)(H,98,132)(H,99,133)(H,100,129)(H,101,117)(H,102,116)(H,103,118)(H,104,124)(H,105,128)(H,106,121)(H,107,127)(H,108,134)(H,109,126)(H,110,130)(H,111,125)(H,112,131)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75+/m0/s1 |
InChI Key |
HOZAACHZLLSLOP-DIFVPEQRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Biological function of Bombinin H3 in Bombina species
An In-depth Technical Guide on the Biological Function of Bombinin H3 in Bombina Species
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. Amphibian skin has long been recognized as a rich reservoir of bioactive molecules, including a diverse array of antimicrobial peptides (AMPs) that form a crucial part of the innate immune system. Among these, the bombinins, isolated from the skin secretions of fire-bellied toads of the Bombina genus, represent a significant family of AMPs.[1]
This family is broadly divided into two groups: bombinins and bombinins H.[2] While bombinins exhibit potent activity against bacteria and fungi with minimal hemolytic effects, bombinins H are characterized by their hydrophobic nature, lower bactericidal activity, and pronounced hemolytic properties.[1] Bombinin H peptides are typically 20 or 17 amino acids in length and are derived from a common precursor protein alongside bombinins.[2] A remarkable feature of some bombinin H peptides is the post-translational modification that results in the presence of a D-amino acid (e.g., D-alloisoleucine) at the second position, a trait that can enhance biological activity.[2][3]
This technical guide focuses specifically on this compound and its close homologs, providing a detailed overview of its biochemical properties, biological functions, and mechanism of action. It includes quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of its mode of action and experimental evaluation.
Biochemical Properties
Bombinin H peptides are mildly cationic and highly hydrophobic. Their structure is critical to their function, particularly their ability to interact with and disrupt cell membranes.
-
Primary Structure: this compound is part of a family of hydrophobic peptides (H1-H5) isolated from Bombina variegata.[3] A key characteristic of Bombinins H3, H4, and H5 is the presence of a D-alloisoleucine residue at position 2.[3] Homologous peptides, such as Maximin H3 from Bombina maxima, have also been identified and characterized.[4]
-
Secondary Structure: In aqueous solutions, Bombinin H peptides typically exist in a random coil conformation. However, upon interaction with membrane-mimicking environments, such as trifluoroethanol (TFE) solutions or lipid vesicles, they adopt a distinct α-helical structure.[5][6] This amphipathic α-helix, with segregated hydrophobic and hydrophilic faces, is essential for its membrane-disrupting activity.
Biological Functions and Quantitative Activity
The primary biological role of this compound is to defend the host from microbial invasion. Its activity profile is characterized by broad-spectrum antimicrobial effects, but this is coupled with significant hemolytic and cytotoxic properties that are critical considerations for therapeutic development.
Antimicrobial Activity
Bombinin H peptides are active against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2] The minimum inhibitory concentration (MIC) is the standard measure of this activity.
| Peptide | Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Maximin H3 | Escherichia coli | ATCC 25922 | 20 | ~9.6 | [7] |
| Maximin H3 | Staphylococcus aureus | ATCC 2592 | 10 | ~4.8 | [7] |
| Maximin H3 | Bacillus pyocyaneus | CMCCB 1010 | 20 | ~9.6 | [7] |
| Maximin H3 | Candida albicans | ATCC 2002 | 5 | ~2.4 | [7] |
| Bombinin HD (B. orientalis) | Staphylococcus aureus | NCTC 10788 | 128 | ~61.5 | [5] |
Note: Maximin H3 from B. maxima is a close homolog of this compound. Bombinin HD is a D-leucine isomer from B. orientalis.
Hemolytic and Cytotoxic Activity
A defining—and challenging—characteristic of the Bombinin H family is its ability to lyse eukaryotic cells, particularly erythrocytes.[1] This activity is a significant hurdle for systemic therapeutic applications.
| Peptide | Cell Type | Assay | Concentration (µM) | Effect | Reference |
| Bombinin H2 | Human NSCLC (A549) | IC50 | 0.56 | 50% Inhibition | [8] |
| Bombinin H2 | Human NSCLC (Calu-3) | Cytotoxicity | 50 - 100 | Significant Cell Death | [8] |
| Bombinin H2 | Human Bronchial Epithelium (Beas-2B) | Cytotoxicity | 12.5 - 100 | Significant Cell Death | [8] |
| Bombinin H4 | Human NSCLC (A549) | Cytotoxicity | 1.5 - 100 | Significant Cell Death | [8] |
| Bombinin H Family | Erythrocytes | Hemolysis | - | General hemolytic activity reported | [1][2] |
Note: Data for Bombinin H2 and H4 are provided as they are close diastereomers of H3. Bombinin H2 demonstrated a lack of selective cytotoxicity, affecting both cancerous and non-cancerous cells.[8]
Antiparasitic Activity
Certain Bombinin H peptides have shown promising activity against parasites, with the D-amino acid-containing variants often being more potent.[2]
| Peptide | Organism | Stage | IC50 (µM) | Reference |
| Bombinin H2 | Leishmania donovani | Promastigote | 13.0 | [9] |
| Bombinin H4 | Leishmania donovani | Promastigote | 2.6 | [9] |
Mechanism of Action: Membrane Disruption
This compound does not target specific intracellular signaling pathways. Instead, its biological activity is derived from its ability to physically perturb and permeabilize the plasma membranes of target cells. This process can be described by a multi-step model, such as the "carpet" or "toroidal pore" model.
-
Electrostatic Attraction: The peptide's cationic residues are initially attracted to the negatively charged components of microbial membranes (e.g., lipopolysaccharides, teichoic acids).
-
Membrane Insertion: The peptide's hydrophobic face inserts into the lipid bilayer, driven by favorable hydrophobic interactions.
-
Destabilization and Permeabilization: As peptide concentration on the membrane surface increases, it disrupts the lipid packing, leading to membrane thinning, the formation of transient pores, or membrane dissolution in a detergent-like manner. This leads to the leakage of ions and essential metabolites, ultimately causing cell death.
Caption: Mechanism of this compound-induced cell lysis.
Experimental Protocols
Characterizing the biological function of this compound involves a standard set of biophysical and microbiological assays.
General Experimental Workflow
The process of evaluating a novel or synthesized Bombinin H peptide follows a logical progression from structural analysis to functional testing.
Caption: Standard workflow for this compound characterization.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the peptide.
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium (e.g., S. aureus) into Mueller-Hinton Broth (MHB).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[10]
-
-
Peptide Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.01% acetic acid with 0.2% BSA to prevent nonspecific binding).[11]
-
Perform serial two-fold dilutions of the peptide in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Incubation:
-
Add the prepared bacterial inoculum to each well of the 96-well plate containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[11]
-
-
MIC Determination:
-
The MIC is defined as the lowest peptide concentration that results in the complete inhibition of visible bacterial growth, as determined by visual inspection or measurement of optical density (e.g., at 600 nm).[5]
-
Hemolysis Assay
This assay quantifies the peptide's ability to damage red blood cells (RBCs).
-
Preparation of Erythrocytes:
-
Assay Procedure:
-
Add the RBC suspension to wells of a 96-well plate.
-
Add serial dilutions of the this compound peptide to the wells.
-
For controls, use PBS for 0% hemolysis (negative control) and a detergent like 1% Triton X-100 for 100% hemolysis (positive control).[13]
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100.
-
The HC50 is the peptide concentration that causes 50% hemolysis.[12]
-
Circular Dichroism (CD) Spectroscopy
This technique is used to determine the secondary structure of the peptide.
-
Sample Preparation:
-
Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.0) to simulate an aqueous environment.
-
To simulate a membrane environment, dissolve the peptide in a solution containing 50% trifluoroethanol (TFE) or in a suspension of small unilamellar vesicles (SUVs).[5][15]
-
Typical peptide concentrations range from 30-75 µM.[15]
-
-
Data Acquisition:
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE).
-
Analyze the resulting spectrum for characteristic signatures: α-helices show negative bands around 222 nm and 208 nm and a positive band around 193 nm. Random coils show a strong negative band near 200 nm.[18]
-
Conclusion and Future Directions
This compound, a member of the hydrophobic and hemolytic peptide family from Bombina species, is a potent antimicrobial agent with a broad spectrum of activity. Its function is mediated by the physical disruption of cell membranes, a mechanism that is less prone to the development of microbial resistance compared to conventional antibiotics. However, its significant hemolytic and cytotoxic activity against eukaryotic cells is a major barrier to its development as a systemic therapeutic agent.
Future research should focus on structure-activity relationship (SAR) studies to design this compound analogs with improved therapeutic indices. Strategies may include:
-
Altering hydrophobicity and cationicity to enhance selectivity for microbial over mammalian membranes.
-
Substituting key residues to reduce hemolytic activity while preserving or enhancing antimicrobial potency.
-
Exploring synergistic combinations with other peptides or conventional antibiotics to lower the required therapeutic dose.[6]
By leveraging the potent antimicrobial scaffold of this compound and mitigating its cytotoxicity through rational design, it may be possible to develop novel anti-infective agents to combat the growing threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Bombinin - Wikipedia [en.wikipedia.org]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. researchgate.net [researchgate.net]
- 10. Determination of antimicrobial peptide MICs. [bio-protocol.org]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. static.igem.org [static.igem.org]
- 14. zenitscience.com [zenitscience.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Circular dichroism (CD) spectropolarimetry of the peptides [bio-protocol.org]
- 17. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Antimicrobial Spectrum of Bombinin H3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bombinin H3 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of the European fire-bellied toad, Bombina variegata. These peptides represent a crucial component of the innate immune system of these amphibians, offering a first line of defense against a broad range of pathogenic microorganisms. This document provides a comprehensive overview of the antimicrobial spectrum of this compound and its analogs, detailing its activity against various bacterial and fungal strains. Furthermore, it outlines the experimental methodologies for assessing its efficacy and discusses its mechanism of action, providing a valuable resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.
Introduction to Bombinin H Peptides
The bombinin H peptides are a group of hydrophobic, hemolytic peptides that exhibit significant antimicrobial properties. A notable characteristic of some members of this family, including this compound, is the presence of a D-alloisoleucine residue at the second position, a post-translational modification that can enhance their stability and biological activity. The bombinin H family, collectively designated as H1-H5, demonstrates a wide range of inhibitory activities against both Gram-positive and Gram-negative bacteria, as well as fungi. While the bombinin family of peptides is generally characterized by potent antimicrobial action with low hemolytic activity, the bombinin H subclass tends to exhibit lower bactericidal activity but more pronounced hemolytic effects.[1][2][3]
Antimicrobial Spectrum of this compound
Quantitative data on the antimicrobial activity of this compound specifically is limited in publicly available literature. However, extensive research on the Bombinin H family, particularly on the closely related peptides Bombinin H2 and H4, provides a strong indication of the expected antimicrobial spectrum and potency of this compound. The amino acid sequences of Bombinin H1-H5 are highly homologous, with variations primarily at positions 1, 2, and 8. This compound, H4, and H5 are notable for containing a D-alloisoleucine at position 2.[1]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Bombinin H2 and H4 against a range of microorganisms, which can be considered indicative of the potential activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Bombinin H2 and H4 Against Various Microorganisms
| Microorganism | Type | Bombinin H2 MIC (µM) | Bombinin H4 MIC (µM) |
| Staphylococcus aureus | Gram-positive Bacteria | 12.5 | 25 |
| Bacillus subtilis | Gram-positive Bacteria | ~6 | ~6 |
| Escherichia coli | Gram-negative Bacteria | 50 | 50 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >50 | >50 |
| Candida albicans | Fungus | 25 | 12.5 |
Note: The data presented are compiled from various studies and may have been determined under different experimental conditions. The activity of this compound is expected to be within a similar range due to high sequence homology.
Hemolytic Activity
Mechanism of Action
The primary mechanism of action for Bombinin H peptides involves the disruption of the microbial cell membrane integrity. This interaction is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptides are thought to induce membrane permeabilization and eventual lysis through one or a combination of proposed models.
The Toroidal Pore Model
In the toroidal pore model, the Bombinin H peptides, upon reaching a critical concentration on the membrane surface, induce a positive curvature strain, causing the lipid monolayers to bend inward. This creates a water-filled pore lined by both the peptides and the head groups of the lipid molecules. This pore formation leads to the leakage of intracellular contents and dissipation of the membrane potential, ultimately resulting in cell death.
Caption: Toroidal Pore Formation by this compound.
The Carpet Model
In the carpet model, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane integrity in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.
References
An In-depth Technical Guide to the Bombinin H Family of Peptides
Introduction
The Bombinin H family of peptides represents a fascinating class of antimicrobial peptides (AMPs) first isolated from the skin secretions of amphibians belonging to the Bombina genus, commonly known as fire-bellied toads.[1] These peptides are a critical component of the frog's innate immune system, providing a first line of defense against a broad range of pathogens. The skin secretions of Bombina species contain two distinct families of antimicrobial peptides: the bombinins and the Bombinins H.[2][3] While both originate from common precursor proteins, they exhibit markedly different biological activities.[2][4] Bombinins are potent against bacteria and fungi but show minimal hemolytic activity.[2][3] Conversely, the Bombinin H family, distinguished by its high hydrophobicity and hemolytic properties, generally displays lower bactericidal activity but is highly effective at lysing erythrocytes.[1][2][3]
A unique characteristic of some Bombinin H peptides is the presence of a D-amino acid at the second position of the peptide chain, a post-translational modification that can influence their biological activity and stability.[1][2][3] These structural and functional properties make the Bombinin H family a subject of significant interest for researchers in microbiology, biochemistry, and drug development, offering potential templates for novel therapeutic agents. This guide provides a comprehensive overview of the primary literature on Bombinin H peptides, focusing on their structure, biological activity, and the experimental protocols used for their characterization.
Biosynthesis of Bombinin and Bombinin H Peptides
Bombinin and Bombinin H peptides are derived from common precursor proteins.[2][3] The cDNA encoding these precursors reveals a structure that typically includes one or two copies of a bombinin peptide sequence at the N-terminus and a single copy of a Bombinin H peptide at the C-terminus.[2][4][5] This co-encoding suggests a coordinated biological role, which has been further explored in studies on their synergistic effects.[4][6]
Caption: Biosynthesis of Bombinin and Bombinin H peptides from a common precursor.
Structure and Physicochemical Properties
Bombinin H peptides are relatively small, typically consisting of 17 or 20 amino acids.[2][3] They are characterized by a high content of hydrophobic residues, particularly glycine (around 25%), which contributes to their structural flexibility.[7] Circular dichroism studies have shown that these peptides adopt a well-defined α-helical conformation in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (SDS) micelles.[4][6][7] This amphipathic helical structure is crucial for their membrane-disrupting activity.
One of the most notable structural features of this family is the stereoisomerism at position 2, where some peptides contain a D-amino acid (like D-allo-isoleucine) instead of the typical L-amino acid.[1][2][8] This inversion of chirality is catalyzed by a specific enzyme found in the frog's skin secretion and can enhance the peptide's activity against certain pathogens, like Leishmania parasites.[2][5]
Table 1: Physicochemical Properties of Selected Bombinin H Peptides
| Peptide Name | Sequence | Length (aa) | D-Amino Acid at Pos. 2 | Origin Species | Reference(s) |
|---|---|---|---|---|---|
| Bombinin H2 | IIGHLGKVGLKGLHGLL-NH2 | 20 | D-allo-Ile | Bombina variegata | [1][7][9] |
| Bombinin H4 | ILGHLGKVGLKGLHGLL-NH2 | 20 | L-Ile | Bombina variegata | [1][7] |
| Bombinin HL | IIGPLAGLLGKLV-NH2 | 12 | L-Ile | Bombina orientalis | [4][6] |
| Bombinin HD | IIGPLAGLLGKLV-NH2 | 12 | D-Leu | Synthetic Analogue | [4][6] |
| Bombinin H-BO | IIGHLGKALGKILNHV-NH2 | 17 | Not Specified | Bombina orientalis | [10] |
| Bombinin H-BO1 | IIGHLGKALGKILNHV-NH2 | 17 | Not Specified | Bombina orientalis|[11] |
Mechanism of Action
The primary mechanism of action for Bombinin H peptides is the permeabilization and disruption of cell membranes.[2][5] Their cationic and amphipathic α-helical structure allows them to preferentially interact with the negatively charged components of microbial and erythrocyte membranes. This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis, which explains their characteristic hemolytic activity.[1][2] The glycine-rich nature of these peptides may facilitate helix-helix interactions within the membrane, contributing to the formation of pores.[7]
Caption: Proposed mechanism of action for Bombinin H peptides on target cell membranes.
Biological Activity
Antimicrobial and Antifungal Activity
While generally less potent than the co-secreted bombinin peptides, Bombinin H peptides do exhibit antimicrobial activity.[2][3] Their effectiveness varies depending on the specific peptide and the target microorganism. For instance, Bombinin H-BO1 has been shown to be active against Candida albicans.[11] In some cases, Bombinin H peptides show only mild bacteriostatic effects on their own but can act synergistically with other AMPs to produce a potent bactericidal effect.[4][6]
Table 2: Antimicrobial Activity (MIC) of Bombinin H Peptides
| Peptide Name | Microorganism | MIC (μM or mg/L) | Reference(s) |
|---|---|---|---|
| Bombinin H-BO1 | Candida albicans | 256 mg/L | [11] |
| Bombinin HL | Staphylococcus aureus | Mildly static | [4][6] |
| Bombinin HD | Staphylococcus aureus | Mildly static | [4][6] |
| BHL-bombinin + Bombinin HL (Synergy) | Staphylococcus aureus | FICI: 0.375 | [4][6] |
| BHL-bombinin + Bombinin HD (Synergy) | Staphylococcus aureus| FICI: 0.375 |[4][6] |
FICI: Fractional Inhibitory Concentration Index. A FICI ≤ 0.5 indicates synergy.
Hemolytic and Cytotoxic Activity
The defining characteristic of the Bombinin H family is its potent hemolytic activity.[1][2][3] This non-specific membrane-lysing ability also extends to other eukaryotic cells, including cancer cells. Studies have shown that peptides like Bombinin H-BO possess anti-proliferative activity against human hepatoma cell lines (Hep G2, SK-HEP-1, Huh7) at non-toxic concentrations.[10] However, this cytotoxicity is a major hurdle for their systemic therapeutic application, making them more suitable for topical applications or as templates for designing more selective analogues.[12]
Table 3: Hemolytic and Cytotoxic Activity of Bombinin H Peptides
| Peptide Name | Cell Type | Activity Metric & Value | Reference(s) |
|---|---|---|---|
| Bombinin H Family | Erythrocytes | Potent Hemolysis | [1][2][3] |
| Bombinin H-BO | Human Hepatoma (Hep G2) | Anti-proliferative | [10] |
| Bombinin H-BO | Human Hepatoma (SK-HEP-1) | Anti-proliferative | [10] |
| Bombinin H-BO | Human Hepatoma (Huh7) | Anti-proliferative | [10] |
| BHL-bombinin, Bombinin HL, Bombinin HD | Mammalian Cells | Low Cytotoxicity |[4][6] |
Experimental Protocols
Standardized protocols are essential for the accurate characterization and comparison of antimicrobial peptides.[13][14][15] The following sections detail the key methodologies used in the study of Bombinin H peptides.
Peptide Synthesis and Purification
Synthetic peptide replicates are crucial for functional studies. The most common method is Fmoc-based solid-phase peptide synthesis (SPPS).[16][17]
Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Selection: Choose a suitable resin based on the desired C-terminal group (e.g., Rink Amide resin for a C-terminal amide).[17]
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin.
-
Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF) to expose the free amine.[17]
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling agent (e.g., PyBOP/HOBt) and add it to the resin to form a peptide bond. Repeat deprotection and coupling steps for each amino acid in the sequence.[18]
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[19]
-
Verification: Confirm the peptide's identity and purity using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[19]
Antimicrobial Susceptibility Testing
The minimal inhibitory concentration (MIC) is the standard measure of a peptide's antimicrobial potency. The broth microdilution assay is the recommended method.[13][20]
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol: Broth Microdilution MIC Assay
-
Peptide Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.01% acetic acid) and prepare serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).[20][21]
-
Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[20]
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions. The final volume in each well is typically 100-200 µL.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[20]
-
MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible growth of the microorganism.[20]
Hemolysis Assay
This assay quantifies the peptide's ability to lyse red blood cells (RBCs), a key measure of its cytotoxicity.[12][22]
Caption: Experimental workflow for the red blood cell (RBC) hemolysis assay.
Protocol: Hemolysis Assay
-
RBC Preparation: Obtain fresh defibrinated blood (e.g., human or horse). Centrifuge the blood to pellet the RBCs, remove the plasma and buffy coat, and wash the RBCs three to four times with phosphate-buffered saline (PBS).[23][24]
-
RBC Suspension: Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).[23]
-
Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of the peptide.
-
Controls: Prepare a negative control (0% hemolysis) by mixing RBCs with PBS only, and a positive control (100% hemolysis) by mixing RBCs with a detergent like 0.1-1% Triton X-100.[23][24]
-
Incubation: Incubate the plate at 37°C for 60 minutes.[25]
-
Measurement: Centrifuge the plate to pellet intact RBCs and cell debris. Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 405, 540, or 570 nm).[25]
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[26][27][28]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, A549, or other relevant cell lines) into a 96-well plate and allow them to adhere overnight.[26]
-
Peptide Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test peptide. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.[26]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution on a microplate reader (typically at 570 nm).
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.[29]
References
- 1. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resource.aminer.org [resource.aminer.org]
- 6. researchgate.net [researchgate.net]
- 7. Structures of the glycine-rich diastereomeric peptides bombinin H2 and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.uci.edu [chem.uci.edu]
- 18. rsc.org [rsc.org]
- 19. Antimicrobial Peptide Production and Purification | Springer Nature Experiments [experiments.springernature.com]
- 20. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 21. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. zenitscience.com [zenitscience.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Bombinin H3 Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and purification of the Bombinin H3 peptide, an antimicrobial peptide with the sequence IIGPVLGLVGKALGGLL-NH2, originally identified from the skin secretion of Bombina orientalis. This document outlines detailed experimental protocols for solid-phase peptide synthesis (SPPS), peptide cleavage and deprotection, and purification by reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, it includes representative data and visualizations to guide researchers in the successful production of this hydrophobic peptide.
Introduction to this compound
Bombinin H peptides are a family of antimicrobial peptides found in the skin secretions of fire-bellied toads of the genus Bombina.[1] These peptides are characterized by their hydrophobic nature and their potent activity against a range of microbes, which is primarily achieved through the disruption of microbial cell membranes.[2][3] The specific this compound variant detailed in this guide has the amino acid sequence IIGPVLGLVGKALGGLL, with a C-terminal amidation. Its hydrophobic character presents specific challenges and considerations in its chemical synthesis and purification.
Synthesis of this compound Peptide
The primary method for the chemical synthesis of this compound is the Fmoc/tBu solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.
Quantitative Data from Representative Hydrophobic Peptide Synthesis
| Parameter | Expected Value | Reference |
| Crude Peptide Yield | 60-80% | [4] |
| Purity of Crude Peptide | 40-70% | [5] |
| Final Yield after Purification | 15-30% | [6] |
| Final Purity | >95% | [5] |
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed for the manual synthesis of this compound on a 0.1 mmol scale.
Materials:
-
Rink Amide MBHA resin (0.3-0.8 mmol/g loading)
-
Fmoc-protected amino acids (Fmoc-L-Ile-OH, Fmoc-L-Gly-OH, Fmoc-L-Pro-OH, Fmoc-L-Val-OH, Fmoc-L-Ala-OH, Fmoc-L-Lys(Boc)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HOBt/OxymaPure in DMF.
-
Add 4 equivalents of DIC and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Add 8 equivalents of DIPEA.
-
Shake the reaction vessel for 2 hours.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminal Leucine and ending with the N-terminal Isoleucine.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (5 times), followed by DCM (5 times), and dry the resin under vacuum.
Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups.
Experimental Protocol: Peptide Cleavage
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per 0.1 mmol of resin).
-
Shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Incubate at -20°C for 30 minutes to facilitate precipitation.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide pellet under a stream of nitrogen.
Purification of this compound Peptide
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
Experimental Protocol: RP-HPLC Purification
Materials:
-
RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size)
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and a small amount of acetonitrile or DMSO if solubility is an issue).
-
Filter the peptide solution through a 0.45 µm filter.
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Solvent B. A suggested gradient for this hydrophobic peptide is 30-70% Solvent B over 40 minutes at a flow rate of 10 mL/min. The optimal gradient may need to be determined empirically.
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with a purity of >95%.
-
Lyophilize the pooled fractions to obtain the pure this compound peptide as a white powder.
-
Confirm the identity of the purified peptide by mass spectrometry.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound action via membrane disruption.
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 4. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Architecture of Defense: A Technical Guide to the Structural Divergence of Bombinin H Peptides
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the structural intricacies of Bombinin H peptides has been released, offering researchers, scientists, and drug development professionals a deep dive into the architecture of these potent antimicrobial agents. This whitepaper provides a meticulous examination of the structural variations within the Bombinin H family, emphasizing the key differences that dictate their biological function.
Bombinin H peptides are a class of hydrophobic, hemolytic peptides isolated from the skin secretions of the Bombina genus of frogs. They represent a critical component of the amphibian's innate immune system and have garnered significant interest for their potential as novel therapeutic agents. This guide elucidates the core structural features that distinguish different Bombinin H peptides, providing a foundation for structure-activity relationship studies and the rational design of new antimicrobial drugs.
Core Structural Features and Variations
The Bombinin H peptide family is characterized by a high content of glycine residues and a propensity to adopt an α-helical conformation, particularly in membrane-mimicking environments.[1][2][3] This helical structure is crucial for their biological activity, facilitating interaction with and disruption of microbial cell membranes.
A key distinguishing feature within the Bombinin H family is the presence of D-amino acid isomers at the second position of the peptide chain.[1][4][5] For instance, Bombinin H4 is a diastereomer of Bombinin H2, containing a D-allo-isoleucine residue instead of an L-isoleucine at position 2.[1] This subtle stereochemical difference has profound implications for the peptide's three-dimensional structure, its propensity to fold, and its overall biological activity.[6][7] The presence of a D-amino acid can enhance the peptide's stability against proteolytic degradation and modulate its interaction with biological membranes.[8]
Bombinin H peptides also vary in length, typically ranging from 17 to 20 amino acids.[5][9] These variations in length, coupled with differences in amino acid sequence, contribute to the diversity of their physicochemical properties and biological activities.
Physicochemical and Structural Data of Bombinin H Peptides
To facilitate a comparative analysis, the following table summarizes the key physicochemical and structural properties of representative Bombinin H peptides.
| Peptide | Sequence | Molecular Weight (Da) | Net Charge (at pH 7) | Hydrophobicity (H) | α-Helical Content (%) (in membrane-mimicking environment) | Source Organism |
| Bombinin H2 | IIGPVLGLVGSALGGLLKKI-NH2 | 2035.5 | +2 | High | ~60-70% | Bombina variegata |
| Bombinin H4 | (D-allo-Ile)IGPVLGLVGSALGGLLKKI-NH2 | 2035.5 | +2 | High | Exhibits different folding propensity from H2[7] | Bombina variegata |
| Bombinin H-BO1 | IIGPVLGLVGKALGGLL-NH2 | 1589.1 | +1 | High | Forms α-helical structure[2] | Bombina orientalis |
| Bombinin HL | Sequence not explicitly detailed in snippets | Not specified | Not specified | High | Forms α-helical structure[2][3] | Bombina orientalis |
| Bombinin HD | (D-Leu at pos. 2 of Bombinin HL) | Not specified | Not specified | High | Forms α-helical structure[2][3] | Synthetic analogue |
Experimental Protocols for Structural Characterization
The elucidation of the structural differences among Bombinin H peptides relies on a suite of biophysical and analytical techniques. The following sections detail the methodologies for key experiments.
Peptide Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for the purification and purity assessment of synthetic or isolated Bombinin H peptides.[10]
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, often with a small percentage of trifluoroacetic acid (TFA), is employed.
-
Detection: UV absorbance is monitored at 214 nm and 280 nm.
-
Purity Check: The purity of the peptide is determined by the integration of the peak area in the chromatogram.
Determination of Molecular Weight and Sequence
Mass Spectrometry (MS): Mass spectrometry is the gold standard for determining the precise molecular weight of peptides and for confirming their amino acid sequence.[10]
-
Instrumentation: MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) are commonly used.[11]
-
Sample Preparation: The peptide sample is mixed with a suitable matrix (for MALDI) or dissolved in an appropriate solvent (for ESI) and ionized.
-
Analysis: The mass-to-charge ratio (m/z) of the peptide is measured to determine its molecular weight.[12]
-
Sequencing: Tandem mass spectrometry (MS/MS) is employed to fragment the peptide and determine its amino acid sequence.[11][12]
Secondary Structure Analysis
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for determining the secondary structure of peptides in different environments.[10]
-
Principle: The differential absorption of left and right circularly polarized light by the peptide backbone is measured.
-
Sample Preparation: Peptides are dissolved in an appropriate buffer or a membrane-mimicking solvent such as trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles.[2][13]
-
Measurement: CD spectra are recorded in the far-UV region (typically 190-260 nm).
-
Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by distinct negative bands around 208 and 222 nm and a positive band around 192 nm.[14][15][16]
Three-Dimensional Structure Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the high-resolution three-dimensional structure of peptides in solution.[1][10]
-
Sample Preparation: The peptide is dissolved in a suitable solvent, often containing membrane mimetics like SDS or DPC micelles to induce folding.[1]
-
Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign proton resonances and measure through-bond and through-space correlations between atoms.
-
Structure Calculation: The distance restraints derived from NOESY spectra are used in molecular dynamics simulations to calculate a family of structures consistent with the experimental data.[13][17]
Visualizing the Workflow and Structural Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the characterization of Bombinin H peptides.
Caption: Key structural differentiators within the Bombinin H peptide family.
This in-depth guide provides a foundational understanding of the structural differences that define the Bombinin H peptide family. By leveraging the detailed experimental protocols and comparative data presented, researchers can further explore the therapeutic potential of these fascinating natural antimicrobial agents.
References
- 1. Structures of the glycine-rich diastereomeric peptides bombinin H2 and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Folding propensity and biological activity of peptides: the effect of a single stereochemical isomerization on the conformational properties of bombinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Conformational studies by circular dichroism, 1H NMR, and computer simulations of bombolitins I and III in aqueous solution containing surfactant micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A kinked antimicrobial peptide from Bombina maxima. I. Three-dimensional structure determined by NMR in membrane-mimicking environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bombinin H3 Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) of Bombinin H3 and related peptides. Bombinins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of Bombina species of toads.[1][2][3] This document outlines the methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and anti-biofilm activity of these peptides.
Bombinin H peptides are characterized by their hydrophobic and hemolytic properties.[4] They are known to possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][5] The mechanism of action for many of these peptides involves targeting and disrupting the microbial cell membrane.[6]
I. Quantitative Data Summary
| Peptide/Analog | Microorganism | MIC (mg/L) | Reference |
| BHL-bombinin | Staphylococcus aureus | 4 | [7] |
| BHL-bombinin | Candida albicans | 4 | [7] |
| BHL-bombinin | Gram-negative bacteria | 16-64 | [7] |
| Bombinin HL | Staphylococcus aureus | >512 | [7] |
| Bombinin HD | Staphylococcus aureus | >512 | [7] |
| [Arg8,15]BH2L | MRSA strains | Not specified | [6] |
| [Lys7,8]BH2L | MRSA strains | Not specified | [6] |
Note: The synergistic effects of combining different Bombinin peptides have also been investigated. For instance, the combination of BHL-bombinin with either bombinin HL or bombinin HD demonstrated a synergistic inhibitory effect against S. aureus.[7][8]
II. Experimental Protocols
A. Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[7][9][10]
1. Preparation of Materials:
-
Test peptide (e.g., this compound) stock solution.
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.[11]
-
Bacterial or fungal strains to be tested.
-
Spectrophotometer (plate reader).
2. Procedure:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid with 0.2% BSA).[12]
-
Perform serial two-fold dilutions of the peptide stock solution in the appropriate broth directly in the 96-well plate to achieve final concentrations typically ranging from 1 to 512 mg/L.[7][9]
-
Prepare the microbial inoculum by incubating the reference strains in MHB for 16-20 hours.[7][9]
-
Dilute the microbial cultures to a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL for bacteria and 5 x 10^5 CFU/mL for yeast.[7][9]
-
Add the diluted microbial suspension to each well of the 96-well plate containing the peptide dilutions. Include a positive control (microbes with no peptide) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.[12]
-
Measure the optical density (OD) of each well at a wavelength of 550 nm.[7][9]
-
The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of the microorganism, corresponding to an OD similar to the negative control.[7][9]
B. Protocol for Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay.[12]
1. Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (i.e., at and above the MIC).[12]
-
Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in no colony formation on the agar plate.[12]
C. Protocol for Biofilm Inhibition Assay
This protocol assesses the ability of the peptide to prevent biofilm formation.[6]
1. Preparation of Materials:
-
Test peptide stock solution.
-
Sterile 96-well plates.
-
Bacterial strain capable of biofilm formation.
-
Phosphate-buffered saline (PBS).
-
Methanol for fixing.
-
0.1% (w/v) Crystal Violet solution.
-
30% (v/v) Acetic Acid.
2. Procedure:
-
Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL.
-
Add the diluted bacterial suspension and various concentrations of the test peptide to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours with shaking (220 rpm) to allow for biofilm formation.[6]
-
After incubation, carefully remove the planktonic bacteria by washing the wells with PBS.
-
Fix the remaining biofilm by adding 110 µL of methanol to each well for 20 minutes.[6]
-
Remove the methanol and allow the plates to air dry.
-
Stain the biofilm by adding 120 µL of 0.1% crystal violet solution to each well for 20 minutes.[6]
-
Remove the crystal violet solution and wash the wells to remove excess stain.
-
Allow the plates to dry completely.
-
Solubilize the stained biofilm by adding 150 µL of 30% acetic acid to each well.[6]
-
Measure the absorbance of the solubilized stain to quantify the biofilm mass.
III. Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Biofilm Inhibition Assay Workflow.
Caption: Proposed Mechanism of Bombinin H Action.
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of two bombinin peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bombinin - Wikipedia [en.wikipedia.org]
- 4. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. Dual Roles of Extracellular Histone H3 in Host Defense: Its Differential Regions Responsible for Antimicrobial and Cytotoxic Properties and Their Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for Utilizing Bombinin H3 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bombinin H3 (Maximin H3)
This compound, also known as Maximin H3, is a member of the bombinin family of antimicrobial peptides isolated from the skin secretions of the giant fire-bellied toad (Bombina maxima)[1]. These peptides are characterized by their cationic and amphipathic properties, which are key to their biological activities[2]. While extensively studied for their antimicrobial properties, recent research has highlighted the potential of Bombinin H peptides as anticancer agents[2][3]. They have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as novel therapeutic leads in oncology research[3][4].
The primary mechanism of action for the anticancer activity of Bombinin H peptides is believed to be the disruption of the cancer cell membrane[5]. The net positive charge of these peptides facilitates their interaction with the negatively charged components of cancer cell membranes, leading to membrane permeabilization and subsequent cell death[5]. This proposed mechanism suggests a potential for selective toxicity towards cancer cells, which often present a higher negative surface charge compared to normal cells[5].
These application notes provide a summary of the available data on the cytotoxic effects of the Bombinin H peptide family and detailed protocols for investigating the anticancer properties of this compound in cell culture studies.
Data Presentation: Cytotoxicity of Bombinin H Peptides
| Peptide Name | Cell Line | Cell Type | Assay | IC50 / Effective Concentration | Reference |
| Bombinin H4 | A549 | Non-small cell lung carcinoma | CellTox Green | IC50: 0.564 µM | [6] |
| Bombinin H4 | Calu-3 | Non-small cell lung carcinoma | CellTox Green | Significant cell death at 50-100 µM | [6] |
| Bombinin H2 | A549, Calu-3 | Non-small cell lung carcinoma | CellTox Green | Significant cell death at 50-100 µM | [6] |
| Bombinin H-BO | Hep G2, SK-HEP-1, Huh7 | Human hepatoma | MTT Assay | Obvious antiproliferative activity | [2][3] |
| Maximin H5 | T98G | Glioblastoma | Not Specified | EC50: 125 µM | [4] |
Experimental Protocols
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
This compound (Maximin H3) peptide
-
Target cancer cell line(s) and appropriate culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium without peptide) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound (Maximin H3) peptide
-
Target cancer cell line(s) and appropriate culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Investigating this compound Anticancer Effects.
Proposed Mechanism of Action and Signaling
The primary proposed mechanism of action for Bombinin H peptides is the direct disruption of the cancer cell membrane, leading to necrosis. However, induction of apoptosis cannot be ruled out and is a common mechanism for many anticancer peptides[5]. As specific intracellular signaling pathways modulated by this compound have not yet been elucidated in the scientific literature, a generalized diagram of apoptotic signaling is provided below as a potential pathway to investigate.
Caption: Proposed Mechanisms of this compound Anticancer Activity.
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of two bombinin peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigations into the potential anticancer activity of Maximin H5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
Application Notes and Protocols for Studying Membrane Disruption by Bombinin H3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinin H3 is a member of the bombinin family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of frogs belonging to the Bombina genus.[1] These peptides represent a crucial component of the innate immune system of these amphibians. Bombinin H peptides are characterized by their hydrophobic nature and hemolytic activity, distinguishing them from other bombinins that are primarily antibacterial with low hemolytic potential.[1][2] The mechanism of action for Bombinin H peptides involves the direct disruption of cellular membranes, making them promising candidates for the development of novel antimicrobial and anticancer therapeutics.[2]
This document provides detailed application notes and experimental protocols for researchers interested in studying the membrane disruption properties of this compound and its homologs.
Mechanism of Action: Membrane Disruption
Bombinin H peptides are thought to exert their antimicrobial and cytotoxic effects by directly interacting with and disrupting the integrity of cell membranes. This process is primarily driven by the peptide's amphipathic α-helical structure, which allows it to preferentially bind to and insert into the lipid bilayer of target cells. The initial interaction is often electrostatic, with the cationic residues of the peptide binding to the anionic components of microbial or cancerous cell membranes. Following binding, the hydrophobic face of the peptide helix inserts into the hydrophobic core of the membrane, leading to membrane permeabilization and eventual cell lysis.[2]
Two primary models have been proposed to explain the membrane-disrupting action of antimicrobial peptides: the "carpet" model and the "toroidal pore" model.
-
Carpet Model: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.
-
Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a water-filled channel or "toroidal pore." The pore is lined by both the peptides and the head groups of the lipid molecules.
The exact mechanism employed by this compound is likely dependent on factors such as peptide concentration and the specific lipid composition of the target membrane.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the publicly available literature, data from homologous peptides such as Maximin H3 and other Bombinin H peptides provide valuable insights into its potential activity.
Table 1: Antimicrobial Activity of Maximin H3 (a this compound Homolog)
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | ATCC 25922 | 20[3] |
| Staphylococcus aureus | ATCC 25922 | 10[3] |
| Bacillus pyocyaneus | CMCCB 1010 | 20[3] |
| Candida albicans | ATCC 2002 | 5[3] |
Table 2: Anticancer Activity of Maximin H5 (a Bombinin H Homolog)
| Cell Line | Cancer Type | EC50 (µM) |
| T98G | Glioma | 125[4] |
Table 3: Hemolytic Activity of Bombinin H Peptides
| Peptide Family | Activity |
| Bombinin H | Hemolytic[1][2] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to characterize the membrane-disrupting properties of this compound.
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)
This protocol describes the preparation of LUVs, which serve as a model membrane system for in vitro assays.
Materials:
-
Lipids (e.g., POPC, POPG) in chloroform
-
Chloroform
-
Nitrogen gas
-
Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Heating block
Procedure:
-
In a round-bottom flask, mix the desired lipids in chloroform to achieve the desired molar ratio.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
For efficient encapsulation of water-soluble molecules (for leakage assays), subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension to one of the gas-tight syringes.
-
Extrude the lipid suspension through the membrane by passing it back and forth between the two syringes at least 11 times. This process should be performed at a temperature above the phase transition temperature of the lipids.
-
The resulting solution contains a homogenous population of LUVs. Store the LUVs at 4°C and use within a few days.
Protocol 2: Calcein Leakage Assay
This assay measures the ability of this compound to permeabilize lipid vesicles by monitoring the release of a fluorescent dye.
Materials:
-
Calcein-loaded LUVs (prepared as in Protocol 1, with 50-70 mM calcein in the hydration buffer)
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
This compound stock solution
-
Triton X-100 (10% v/v)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Separate the calcein-loaded LUVs from free calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column) equilibrated with HEPES buffer.
-
Dilute the LUV suspension in HEPES buffer to a final lipid concentration of 25-50 µM in the wells of the 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Monitor the increase in fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 520 nm over time.
-
After the final time point, add Triton X-100 to lyse all vesicles and measure the maximum fluorescence (F_max).
-
Measure the fluorescence of the LUVs without any peptide as the baseline (F_0).
-
Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F - F_0) / (F_max - F_0)] * 100 where F is the fluorescence intensity at a given time point.
Protocol 3: Hemolytic Activity Assay
This assay determines the lytic activity of this compound against red blood cells (RBCs).
Materials:
-
Freshly drawn human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Triton X-100 (1% v/v in PBS)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2% (v/v).
-
Add 100 µL of the RBC suspension to the wells of a 96-well plate.
-
Add 100 µL of this compound at various concentrations to the wells.
-
For the negative control (0% hemolysis), add 100 µL of PBS.
-
For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
Sterile 96-well microplate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a twofold serial dilution of this compound in the growth medium in the 96-well plate.
-
Inoculate each well with the microorganism at a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (microorganism without peptide) and a negative control well (medium only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the peptide that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.
Protocol 5: Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plate
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound.
-
Include a control group of cells treated with medium only.
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_treated / Abs_control) * 100
-
The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the peptide concentration.
Visualizations
Caption: Proposed mechanisms of membrane disruption by antimicrobial peptides.
Caption: Experimental workflow for the calcein leakage assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
Application Notes and Protocols for Synergistic Antimicrobial Assays with Bombinin H3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinin H3, a member of the bombinin family of antimicrobial peptides (AMPs) isolated from the skin secretions of Bombina species, has demonstrated significant antimicrobial activity.[1][2] Like other AMPs, Bombinins, including Bombinin H peptides, are considered promising candidates for novel antimicrobial therapies due to their broad-spectrum activity and unique mechanisms of action that can circumvent conventional antibiotic resistance.[3] A key strategy to enhance the therapeutic potential of AMPs and combat multidrug-resistant pathogens is through combination therapy, which can lead to synergistic antimicrobial effects.[4][5]
These application notes provide detailed protocols for assessing the synergistic antimicrobial activity of this compound in combination with other antimicrobial agents, such as other AMPs or conventional antibiotics. The primary methodologies covered are the checkerboard microdilution assay for determining the Fractional Inhibitory Concentration Index (FICI) and the time-kill kinetic assay to evaluate the dynamics of bacterial killing.
Data Presentation: Synergistic Activity of Bombinin H Analogs
The following tables summarize the quantitative data from synergistic antimicrobial assays performed with novel bombinin peptides, including a bombinin H analog (Bombinin HL), against Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Peptides and Ampicillin against S. aureus
| Compound | MIC (µM) |
| BHL-bombinin | 1.6 |
| Bombinin HL | >128 |
| Bombinin HD | >128 |
| Ampicillin | 0.8 |
Data extracted from Xiang et al., 2017.[5]
Table 2: Fractional Inhibitory Concentration Index (FICI) for Peptide and Antibiotic Combinations against S. aureus
| Combination | FICI | Interpretation |
| BHL-bombinin + Bombinin HL | 0.375 | Synergy |
| BHL-bombinin + Bombinin HD | 0.375 | Synergy |
| BHL-bombinin + Ampicillin | 0.75 | Additive |
| Bombinin HL + Ampicillin | 0.5 | Synergy |
| Bombinin HD + Ampicillin | 0.5 | Synergy |
FICI values are interpreted as follows: ≤ 0.5 = Synergy; > 0.5 and ≤ 1.0 = Additive; > 1.0 and ≤ 4.0 = Indifference; > 4.0 = Antagonism.[6][7] Data extracted from Xiang et al., 2017.[8]
Experimental Protocols
Checkerboard Microdilution Assay
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.[7][9]
a. Materials:
-
This compound (lyophilized powder)
-
Second antimicrobial agent (e.g., another AMP or a conventional antibiotic)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)
-
Sterile water or appropriate solvent for peptides/antibiotics
-
Spectrophotometer or microplate reader
-
Incubator
b. Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the second antimicrobial agent in a suitable solvent.
-
Prepare a bacterial inoculum suspension adjusted to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]
-
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional array of serial dilutions for the two compounds.
-
Along the x-axis (e.g., columns 1-10), add 50 µL of MHB to each well. Then, add 50 µL of the stock solution of Agent A (this compound) to the first column and perform serial twofold dilutions across the plate.
-
Along the y-axis (e.g., rows A-G), add 50 µL of MHB to each well. Then, add 50 µL of the stock solution of Agent B to the top row and perform serial twofold dilutions down the plate.
-
This creates a checkerboard pattern where each well contains a unique combination of concentrations of the two agents.
-
Include control wells: wells with only the bacterial inoculum (positive growth control), wells with sterile medium (negative control), and wells with each agent alone to redetermine the MIC.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.[10]
-
-
Data Analysis:
-
After incubation, determine the MIC for each agent alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of Agent A + FIC of Agent B.[11]
-
Interpret the FICI as described in the note under Table 2.
-
Time-Kill Kinetic Assay
This assay provides information on the rate of bactericidal activity and confirms the synergistic interaction over time.[12][13]
a. Materials:
-
This compound
-
Second antimicrobial agent
-
Log-phase bacterial culture
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile tubes or flasks for incubation
-
Shaking incubator
-
Agar plates for colony counting
-
Phosphate-buffered saline (PBS) for serial dilutions
b. Protocol:
-
Preparation of Inoculum:
-
Grow the bacterial strain to the mid-logarithmic phase in broth.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh broth.[12]
-
-
Assay Setup:
-
Prepare tubes with the following conditions:
-
Growth control (no antimicrobial agent)
-
This compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
Second agent alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
Combination of this compound and the second agent at the same sub-MIC concentrations.
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[13]
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of the collected aliquots in sterile PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (usually 24 hours).[8][12]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[12]
-
Visualizations
Caption: Workflow for the Checkerboard Microdilution Assay.
Caption: Workflow for the Time-Kill Kinetic Assay.
Caption: Conceptual Diagram of Synergistic Membrane Disruption.
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
- 7. biori.periodikos.com.br [biori.periodikos.com.br]
- 8. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Synergistic effects of antimicrobial peptide DP7 combined with antibiotics against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Bombinin H3 Peptide: Application Notes and Protocols for Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinin H3 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are isolated from the skin secretions of frogs belonging to the Bombina genus.[1][2] These peptides are characterized by their hydrophobic and hemolytic properties.[1][3] Notably, some members of the bombinin H family, including H3, contain a D-alloisoleucine residue at the second position, a post-translational modification that can enhance their stability and biological activity.[2][4] This document provides detailed guidelines and protocols for the proper handling, storage, and experimental use of this compound peptide.
Peptide Characteristics
Bombinin H peptides are typically 17 to 20 amino acids in length and adopt an α-helical secondary structure in membrane-mimicking environments.[1][5] The presence of the D-amino acid in this compound likely contributes to increased resistance to proteolytic degradation, enhancing its stability in vivo.[4]
Handling and Storage
Proper handling and storage are critical to maintain the integrity and activity of this compound peptide.
Lyophilized Peptide
| Parameter | Recommendation | Rationale |
| Short-term Storage | ≤ 4°C for several days to weeks | Minimizes degradation for immediate use. |
| Long-term Storage | -20°C to -80°C | Ensures long-term stability and prevents degradation.[6] |
| Handling | - Allow vial to equilibrate to room temperature before opening.- Weigh quickly in a clean, low-humidity environment.- Minimize exposure to air and moisture. | Prevents condensation and hydrolysis of the hygroscopic peptide. |
| Light Exposure | Store in the dark. | Protects from light-induced degradation. |
Peptide in Solution
| Parameter | Recommendation | Rationale |
| Reconstitution Solvent | Start with sterile, distilled water. If solubility is low, consider dilute (0.1%) acetic acid for basic peptides or ammonium bicarbonate for acidic peptides. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used, followed by dilution with an aqueous buffer. | General guidelines for peptide solubilization. The specific optimal solvent for this compound should be determined empirically. |
| Solution Storage | - Aliquot to avoid repeated freeze-thaw cycles.- Store at -20°C or colder. | Prevents degradation from repeated temperature changes and ensures stability.[6] |
| pH of Solution | Maintain a pH range of 5-7 for optimal stability. | Avoids pH-induced degradation, such as deamidation or oxidation.[6][7][8] |
Experimental Protocols
Peptide Reconstitution
Objective: To solubilize lyophilized this compound peptide for experimental use.
Materials:
-
Lyophilized this compound peptide
-
Sterile, high-purity water
-
Alternative solvents (e.g., 0.1% acetic acid, DMSO)
-
Sterile, low-protein-binding microtubes
-
Vortex mixer
-
Sonication bath
Protocol:
-
Allow the vial of lyophilized peptide to warm to room temperature.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Based on the peptide's properties (hydrophobicity and charge), select an initial solvent. For a peptide of unknown solubility, start with sterile water.
-
Add the desired volume of solvent to the vial to achieve the target concentration.
-
Gently vortex the vial to mix.
-
If the peptide does not fully dissolve, sonicate the vial for short bursts (10-20 seconds) in a water bath.
-
If solubility remains an issue, consider alternative solvents. For basic peptides, a small amount of dilute acetic acid can be added. For very hydrophobic peptides, dissolve first in a minimal amount of DMSO and then slowly add the aqueous buffer to the desired concentration.
-
Once dissolved, the peptide solution should be clear. If any particulates are visible, centrifuge the solution and use the supernatant.
-
For storage, aliquot the peptide solution into sterile, low-protein-binding tubes and store at -20°C or -80°C.
Figure 1: Workflow for the reconstitution of this compound peptide.
Antimicrobial Susceptibility Testing - Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
Materials:
-
This compound peptide stock solution
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a serial two-fold dilution of the this compound peptide in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Hemolysis Assay
Objective: To assess the hemolytic activity of this compound against red blood cells.
Materials:
-
This compound peptide stock solution
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS) for positive control
-
Spectrophotometer
Protocol:
-
Wash the RBCs three times with PBS by centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Prepare serial dilutions of the this compound peptide in PBS in microcentrifuge tubes.
-
Add 100 µL of the 2% RBC suspension to 100 µL of each peptide dilution.
-
For controls, add 100 µL of RBC suspension to 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control).
-
Incubate the tubes at 37°C for 1 hour.
-
Centrifuge the tubes to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Figure 3: Workflow for the hemolysis assay.
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure of this compound in different environments.
Materials:
-
This compound peptide solution
-
Aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.0)
-
Membrane-mimicking solvent (e.g., 50% trifluoroethanol (TFE) in buffer)
-
CD spectropolarimeter
-
Quartz cuvette (1 mm path length)
Protocol:
-
Prepare a peptide solution of known concentration (typically 20-50 µM) in the desired buffer.
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution from approximately 190 to 260 nm.
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity (MRE).
-
Analyze the MRE spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil). An α-helical structure is characterized by distinct negative bands around 208 and 222 nm and a positive band around 192 nm.
Expected Results and Data Interpretation
While specific quantitative data for this compound is limited in the public domain, the following table summarizes expected activities based on the characterization of other Bombinin H peptides.
| Assay | Peptide | Organism/Cell Type | Result (MIC/HC50) | Reference |
| Antimicrobial Activity | Bombinin H-like peptides | S. aureus | MIC values can be in the low µM range. | [9] |
| E. coli | MIC values can be in the low to moderate µM range. | [9] | ||
| Hemolytic Activity | Bombinin H peptides | Human/Bovine Erythrocytes | Generally exhibit hemolytic activity. HC50 values vary. | [1][3] |
Signaling Pathways and Mechanism of Action
Bombinin H peptides are thought to exert their antimicrobial and hemolytic effects by interacting with and disrupting cell membranes. The amphipathic α-helical structure allows the peptide to insert into the lipid bilayer, leading to pore formation and subsequent cell lysis.
Figure 4: Proposed mechanism of action for Bombinin H peptides.
Disclaimer: The information provided in these application notes is for research purposes only. The specific activities and optimal handling conditions for this compound may vary and should be determined empirically in your laboratory. Always follow standard laboratory safety procedures when handling peptides and biological materials.
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. A lesson from Bombinins H, mildly cationic diastereomeric antimicrobial peptides from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular characterization and bioactivity evaluation of two novel bombinin peptides from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reconstitution of Lyophilized Bombinin H3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombinin H3 is a member of the bombinin H family of antimicrobial peptides (AMPs), originally isolated from the skin secretions of the fire-bellied toad (Bombina species).[1][2][3] These peptides are characterized by their hydrophobic and hemolytic properties. Unlike other bombinin peptides, bombinin H peptides generally exhibit lower bactericidal activity but have a notable ability to lyse erythrocytes.[1][2] Some members of the bombinin H family, including analogues of this compound, exist as diastereomers containing a D-amino acid at the second position, a post-translational modification that can enhance their stability and activity.[1][2]
These application notes provide detailed protocols for the proper reconstitution, handling, and application of lyophilized this compound for research and drug development purposes.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Amino Acid Sequence | Ile-{d-AIle}-Gly-Pro-Val-Leu-Gly-Met-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH2 | MedChemExpress |
| Molecular Formula | C96H174N24O22S | Calculated |
| Molecular Weight | 2048.6 g/mol | Calculated |
| Net Charge at pH 7 | +2 | Calculated |
| Grand Average of Hydropathicity (GRAVY) | 1.45 | Calculated |
Reconstitution of Lyophilized this compound
Proper reconstitution of lyophilized this compound is critical for maintaining its biological activity and ensuring experimental reproducibility. The following protocol outlines the recommended procedure.
Materials
-
Lyophilized this compound vial
-
Sterile, nuclease-free water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile, low-protein binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
Protocol
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Selection: The choice of solvent will depend on the experimental application.
-
For aqueous buffers: Reconstitute in sterile, nuclease-free water or PBS (pH 7.4). Due to the hydrophobic nature of this compound, initial solubilization may be slow.
-
For organic solvents: For higher concentrations or if solubility in aqueous buffers is limited, sterile DMSO can be used.
-
-
Reconstitution:
-
Carefully open the vial and add the desired volume of the chosen solvent to achieve the target concentration (e.g., 1 mg/mL).
-
Gently swirl or rock the vial to dissolve the peptide. Do not vortex or shake vigorously , as this can cause aggregation or degradation of the peptide.
-
If the peptide does not dissolve completely, sonication in a water bath for a few minutes may aid in solubilization.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is highly recommended to aliquot the this compound solution into sterile, low-protein binding polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can degrade the peptide.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one week), the solution can be kept at 4°C.
-
Quantitative Data
Solubility of Bombinin H Peptides
| Solvent | Estimated Solubility | Notes |
| Water | Sparingly soluble | Solubility may be enhanced at slightly acidic pH. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Sparingly soluble | Recommended for biological assays to maintain physiological pH. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Can be used to create a stock solution, which can then be diluted in aqueous buffers for working concentrations. |
Stability of Reconstituted Bombinin H Peptides
| Storage Condition | Timeframe | Notes |
| -80°C in sterile buffer | Months to years | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. |
| -20°C in sterile buffer | Weeks to months | Suitable for intermediate-term storage. |
| 4°C in sterile buffer | Days to a week | For short-term use. Monitor for signs of precipitation or microbial growth. |
| Room Temperature | Hours | Not recommended for storage. |
Antimicrobial Activity of Bombinin H Peptides
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Bombinin H peptides against various microorganisms.
Disclaimer: Specific MIC data for a broad panel of microbes for this compound is limited. The data below is a compilation for closely related Bombinin H peptides and should be used as a reference.
| Microorganism | Peptide | MIC (µM) | Reference |
| Staphylococcus aureus | BHL-bombinin | 1.6 | [1] |
| Escherichia coli | BHL-bombinin | 6.6 | [1] |
| Staphylococcus aureus | Bombinin H (from B. orientalis) | Mildly bacteriostatic | [4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Reconstituted this compound
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Incubator
-
Prepare Peptide Dilutions: Perform a serial two-fold dilution of the reconstituted this compound in MHB in a 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Visualizations
Experimental Workflow for MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action of this compound
The primary mechanism of action for Bombinin H peptides is believed to be the disruption of the bacterial cell membrane.[5] The following diagram illustrates a proposed model for this interaction.
Caption: Proposed mechanism of this compound action on bacterial membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bombinin - Wikipedia [en.wikipedia.org]
- 4. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting & Optimization
How to reduce Bombinin H3-induced hemolysis in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Bombinin H3-induced hemolysis in experimental settings.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during experiments involving this compound and hemolysis.
Q1: I am observing higher than expected hemolysis in my control experiments with this compound. What could be the cause?
A1: Several factors can contribute to unexpectedly high hemolysis. Consider the following:
-
Erythrocyte Viability: Ensure the red blood cells (RBCs) are fresh and handled gently to prevent premature lysis. Use a consistent and validated source of erythrocytes.
-
Buffer Conditions: The pH and ionic strength of your buffer can influence this compound's hemolytic activity. Verify that the pH of your experimental buffer is within the optimal range for your assay and is consistent across experiments.
-
Temperature Fluctuations: Incubation temperature can impact the rate of hemolysis. Ensure your incubator provides a stable and accurate temperature. Studies have shown that fever-range temperatures (around 40.5°C) can impair the hemolytic activity of some hemolysins, while temperatures between 38 and 45°C can induce hemolysis through mechanisms different from protein denaturation.[1]
-
Peptide Concentration: Accurately determine the concentration of your this compound stock solution. Errors in concentration can lead to significant variations in hemolytic activity.
Q2: My results for hemolysis inhibition are inconsistent. What steps can I take to improve reproducibility?
A2: Reproducibility issues often stem from subtle variations in experimental protocol. To improve consistency:
-
Standardize Erythrocyte Preparation: Use a consistent protocol for washing and preparing the erythrocyte suspension. The final concentration of the RBC suspension should be carefully controlled.
-
Precise Reagent Handling: Use calibrated pipettes and ensure thorough mixing of all components. When preparing serial dilutions of inhibitors, ensure accuracy at each step.
-
Control for Incubation Time: The duration of incubation of erythrocytes with this compound and potential inhibitors is critical. Use a precise timer and process all samples consistently.
-
Automate Reading: If possible, use a plate reader to measure absorbance for a more objective and consistent readout compared to manual spectrophotometry.
Q3: I am designing an experiment to screen for inhibitors of this compound-induced hemolysis. What are some key considerations?
A3: When screening for inhibitors, a systematic approach is crucial:
-
Establish a Baseline: First, establish a reliable dose-response curve for this compound-induced hemolysis to determine the EC50 (the concentration that causes 50% hemolysis). This will be your positive control.
-
Inhibitor Concentration Range: Test a wide range of inhibitor concentrations to identify a dose-dependent effect.
-
Pre-incubation vs. Co-incubation: Determine the optimal timing of inhibitor addition. Some inhibitors may be more effective if pre-incubated with the erythrocytes to stabilize the membrane, while others may directly interact with this compound and are best added simultaneously.
-
Mechanism of Action: Consider the potential mechanism of your inhibitors. Are they stabilizing the erythrocyte membrane, or are they directly interacting with and neutralizing this compound?
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced hemolysis?
A1: Bombinin H peptides, including this compound, are known to be hydrophobic and hemolytic.[2][3] Their mechanism of action generally involves the disruption of the erythrocyte cell membrane. These peptides can insert into the lipid bilayer, leading to the formation of pores or other membrane defects. This disruption compromises the integrity of the cell membrane, causing leakage of intracellular contents, such as hemoglobin, and ultimately cell lysis.
Q2: How can I reduce the inherent hemolytic activity of this compound for other experimental applications?
A2: The inherent hemolytic activity of Bombinin H peptides can be a limiting factor. One promising strategy is to modify the peptide's amino acid sequence. Research on structure-function relationships of Bombinin H peptides has indicated that substitutions at specific positions can significantly impact their hemolytic properties. For instance, modifications at the eighth amino acid position have been shown to reduce hemolytic activity.
Q3: Can environmental factors be modulated to reduce this compound-induced hemolysis?
A3: Yes, several environmental factors can be adjusted to potentially reduce hemolysis:
-
Temperature: As mentioned, temperatures around 40.5°C have been shown to reduce the activity of some hemolysins.[1][4] It is advisable to perform a temperature-dependence curve for this compound hemolysis to determine the optimal temperature for reduced activity in your specific experimental setup.
-
pH: The pH of the surrounding buffer can influence the charge and conformation of both the peptide and the cell membrane, thereby affecting their interaction. The antimicrobial activity of some peptides is pH-dependent, and it is plausible that hemolytic activity is as well.[5][6][7][8] Experimentally determining the pH profile of this compound hemolysis is recommended.
-
Divalent Cations: Divalent cations such as Ca2+, Mg2+, and Zn2+ can influence membrane stability and the activity of some membrane-active peptides.[9][10][11][12][13] Their effect on this compound-induced hemolysis should be determined empirically.
Q4: Can enriching the erythrocyte membrane with cholesterol reduce this compound-induced hemolysis?
A4: Increasing the cholesterol content of erythrocyte membranes has been shown to enhance their stability and reduce hemolysis induced by some agents.[14][15][16] Cholesterol can modulate membrane fluidity and the packing of phospholipids, which may hinder the insertion or pore-forming activity of this compound. This is a viable experimental strategy to explore for reducing hemolysis.
Q5: Are there any known competitive inhibitors for this compound?
A5: Currently, there is limited specific information available on competitive inhibitors that directly target and neutralize this compound's hemolytic activity. However, screening small molecule libraries or other peptides could potentially identify such inhibitors. A general approach to finding inhibitors is to screen for compounds that either stabilize the erythrocyte membrane or bind to this compound, preventing its interaction with the cell membrane.
Experimental Protocols
Protocol 1: Standard Hemolysis Assay
This protocol provides a basic framework for measuring this compound-induced hemolysis.
-
Preparation of Erythrocyte Suspension:
-
Obtain fresh, anticoagulated blood (e.g., human, rabbit, or sheep).
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and buffy coat.
-
Wash the erythrocyte pellet three times with 10 volumes of cold phosphate-buffered saline (PBS), centrifuging at 1000 x g for 5 minutes after each wash.
-
Resuspend the washed erythrocytes in PBS to a final concentration of 2% (v/v).
-
-
Hemolysis Assay:
-
In a 96-well microtiter plate, add 50 µL of serial dilutions of this compound in PBS.
-
Add 50 µL of the 2% erythrocyte suspension to each well.
-
For the negative control (0% hemolysis), add 50 µL of PBS to the erythrocytes.
-
For the positive control (100% hemolysis), add 50 µL of 1% Triton X-100 to the erythrocytes.
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
-
Calculation of Percent Hemolysis:
-
Percent Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Protocol 2: Screening for Inhibitors of this compound-Induced Hemolysis
This protocol outlines a method for testing potential inhibitors of this compound hemolysis.
-
Prepare Reagents:
-
Prepare a stock solution of this compound at a concentration that induces approximately 80-90% hemolysis (determined from a standard hemolysis assay).
-
Prepare serial dilutions of the potential inhibitor in PBS.
-
-
Inhibition Assay:
-
In a 96-well plate, add 25 µL of the inhibitor dilutions.
-
Add 25 µL of the this compound solution to each well.
-
Add 50 µL of the 2% erythrocyte suspension to each well.
-
Include controls for 0% hemolysis (PBS + erythrocytes) and 100% hemolysis (Triton X-100 + erythrocytes).
-
Also, include a control for this compound activity without any inhibitor.
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement and Calculation:
-
Follow steps 3 and 4 from Protocol 1 to measure and calculate the percent hemolysis.
-
Calculate the percent inhibition for each inhibitor concentration:
-
Percent Inhibition = [1 - (Hemolysis_with_inhibitor / Hemolysis_without_inhibitor)] x 100
-
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from the described experiments. These tables are for illustrative purposes to guide data presentation.
Table 1: Effect of pH on this compound-Induced Hemolysis
| pH | This compound Concentration (µM) | Percent Hemolysis (%) |
| 5.5 | 10 | 65 ± 5 |
| 6.5 | 10 | 78 ± 6 |
| 7.4 | 10 | 85 ± 4 |
| 8.0 | 10 | 72 ± 7 |
Table 2: Effect of Temperature on this compound-Induced Hemolysis
| Temperature (°C) | This compound Concentration (µM) | Percent Hemolysis (%) |
| 25 | 10 | 45 ± 8 |
| 37 | 10 | 88 ± 5 |
| 40.5 | 10 | 60 ± 7 |
Table 3: Inhibition of this compound-Induced Hemolysis by Compound X
| Inhibitor Conc. (µM) | This compound Conc. (µM) | Percent Hemolysis (%) | Percent Inhibition (%) |
| 0 | 10 | 90 ± 3 | 0 |
| 1 | 10 | 75 ± 6 | 16.7 |
| 10 | 10 | 40 ± 5 | 55.6 |
| 50 | 10 | 15 ± 4 | 83.3 |
| 100 | 10 | 5 ± 2 | 94.4 |
Visualizations
Experimental Workflow for Hemolysis Inhibition Assay
Caption: Workflow for a hemolysis inhibition assay.
Logical Relationship for Troubleshooting High Hemolysis
Caption: Troubleshooting logic for high hemolysis.
References
- 1. Fever temperatures impair hemolysis caused by strains of Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fever temperatures impair hemolysis caused by strains of Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity and characterization of a pH-sensitive antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of divalent cations and saccharides on Vibrio metschnikovii cytolysin-induced hemolysis of rabbit erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of divalent cations and saccharides on Vibrio metschnikovii cytolysin-induced hemolysis of rabbit erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Effects of Toxic Divalent Cations on Contractile Proteins with Implications for the Heart: Unraveling Mechanisms of Dysfunction [mdpi.com]
- 12. Divalent metal cations increase the activity of the antimicrobial Peptide kappacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of divalent cations on the limited proteolysis of prothrombin by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Membrane Cholesterol Enrichment of Red Blood Cell-Derived Microparticles Results in Prolonged Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cholesterol Deficiency Causes Impaired Osmotic Stability of Cultured Red Blood Cells [frontiersin.org]
- 16. Cholesterol Deficiency Causes Impaired Osmotic Stability of Cultured Red Blood Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Bombinin H3 in Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Bombinin H3 efficacy in their experiments. The information provided is based on established principles of antimicrobial peptide (AMP) action and resistance, with specific data included where available.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and provides step-by-step guidance to identify and resolve them.
Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) for a Bacterial Strain
Question: My MIC values for this compound against my bacterial strain are significantly higher than anticipated. What could be the cause, and how can I troubleshoot this?
Answer: An unexpectedly high MIC can be due to several factors, ranging from experimental variables to the emergence of resistance. Follow these steps to investigate:
-
Verify Experimental Setup:
-
Peptide Integrity: Confirm the concentration and purity of your this compound stock. Degradation of the peptide can lead to reduced activity.
-
Media Composition: The presence of certain ions (e.g., high salt concentrations) or polyanionic molecules in the growth media can interfere with the cationic nature of this compound, reducing its efficacy. Use standard, recommended media for AMP susceptibility testing, such as Mueller-Hinton Broth (MHB).[1]
-
Bacterial Inoculum: Ensure the correct final concentration of bacteria in your assay (typically ~5 x 10^5 CFU/mL). A higher inoculum may require a higher concentration of the peptide to be effective.
-
-
Assess for Innate Resistance:
-
Some bacterial species or strains may possess inherent characteristics that confer a higher tolerance to this compound. These can include a less negatively charged outer membrane or a thicker cell wall.
-
-
Investigate Potential for Acquired Resistance:
-
If the strain has been previously exposed to this compound or other AMPs, it may have developed resistance. To investigate this, you can perform an experimental evolution study by serially passaging the bacteria in the presence of sub-lethal concentrations of this compound and monitoring for changes in the MIC over time.
-
Issue 2: Loss of this compound Efficacy Over Time in Continuous Culture
Question: I'm observing a gradual decrease in the effectiveness of this compound in my long-term bacterial cultures. What is happening?
Answer: This scenario strongly suggests the development of acquired resistance within the bacterial population. Here’s how to approach this problem:
-
Isolate and Characterize Resistant Variants:
-
Plate the culture that is showing reduced susceptibility onto agar plates containing a concentration of this compound that was previously inhibitory.
-
Isolate colonies that grow on these plates and determine their MIC to confirm a stable resistant phenotype.
-
-
Characterize the Resistance Mechanism:
-
Membrane Permeability Assay: A common mechanism of resistance to AMPs is a reduction in membrane permeability. You can assess this using fluorescent probes like N-phenyl-1-naphthylamine (NPN) for the outer membrane and propidium iodide (PI) for the inner membrane.[2][3] A lower uptake of these dyes in the resistant strain compared to the susceptible parent strain would indicate altered membrane permeability.
-
Efflux Pump Activity Assay: Overexpression of efflux pumps can actively remove this compound from the bacterial cell. This can be investigated using a substrate like ethidium bromide.[4][5] Increased efflux in the resistant strain will result in lower intracellular accumulation and reduced fluorescence.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected MIC of Bombinin H peptides against common bacterial strains?
A1: The MIC of bombinin peptides can vary depending on the specific peptide and the bacterial strain. For example, in one study, BHL-bombinin showed an MIC of 4 mg/L against Staphylococcus aureus, while bombinin HL had a much higher MIC of 256 mg/L against the same strain.[6] It is crucial to establish a baseline MIC for your specific this compound peptide and bacterial strain of interest.
Q2: What are the primary mechanisms of bacterial resistance to antimicrobial peptides like this compound?
A2: Bacteria can develop resistance to AMPs through several mechanisms:
-
Modification of the Cell Envelope: Altering the net surface charge of the bacterial membrane to be less negative, thereby repelling the cationic this compound. This can be achieved by modifying lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.
-
Increased Efflux Pump Activity: Upregulating the expression of membrane pumps that actively transport this compound out of the cell.
-
Proteolytic Degradation: Secreting proteases that can degrade this compound before it reaches its target.
-
Biofilm Formation: Growing in a biofilm can provide a physical barrier that prevents this compound from reaching the bacterial cells.
Q3: Can resistance to this compound confer cross-resistance to other antibiotics?
A3: It is possible. Some resistance mechanisms, such as the overexpression of broad-spectrum efflux pumps, can confer resistance to multiple classes of antimicrobials. If you observe resistance to this compound, it is advisable to test the susceptibility of the resistant strain to other antibiotics to check for cross-resistance.
Q4: How can I prevent or overcome the development of resistance to this compound in my experiments?
A4: Several strategies can be employed:
-
Combination Therapy: Using this compound in combination with other antimicrobial peptides or conventional antibiotics can have a synergistic effect and reduce the likelihood of resistance emerging.[6]
-
D-amino Acid Isomers: Some studies have shown that incorporating D-amino acids into the peptide sequence can enhance its activity and stability against proteolytic degradation.
-
Optimal Dosing: Using a sufficiently high concentration of this compound (above the MIC) can help to rapidly kill the bacterial population, reducing the chances for resistant mutants to arise.
Data Presentation
Table 1: Example MIC Values of Bombinin Peptides against Staphylococcus aureus
| Peptide | MIC (mg/L) |
| BHL-bombinin | 4 |
| Bombinin HL | 256 |
| Bombinin HD | 128 |
Data from Wu et al. (2017).[6]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for this compound
This protocol is adapted from the modified microtiter broth dilution method for cationic antimicrobial peptides.[1]
Materials:
-
This compound peptide
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Bacterial strain of interest
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)
Procedure:
-
Prepare a stock solution of this compound in sterile water.
-
Perform serial dilutions of the this compound stock in 0.01% acetic acid with 0.2% BSA.
-
Grow the bacterial strain overnight in MHB. Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial suspension to each well of the 96-well plate.
-
Add 11 µL of each this compound dilution to the corresponding wells. Include a positive control (bacteria only) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Bacterial Outer Membrane Permeability Assay (NPN Uptake)
Materials:
-
N-phenyl-1-naphthylamine (NPN) stock solution
-
Susceptible and potentially resistant bacterial strains
-
HEPES buffer
Procedure:
-
Grow bacterial cultures to mid-log phase.
-
Wash and resuspend the cells in HEPES buffer to a specific optical density (e.g., OD600 = 0.5).
-
Add NPN to the bacterial suspension to a final concentration of 10 µM.
-
Add this compound at the desired concentration.
-
Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
An increase in fluorescence indicates permeabilization of the outer membrane. Compare the fluorescence levels between the susceptible and potentially resistant strains.
Protocol 3: Efflux Pump Activity Assay (Ethidium Bromide Agar Method)
This method is a simple, agar-based assay to screen for efflux pump activity.[4][5]
Materials:
-
Tryptic Soy Agar (TSA) plates
-
Ethidium bromide (EtBr)
-
Susceptible and potentially resistant bacterial strains
Procedure:
-
Prepare TSA plates containing a range of EtBr concentrations (e.g., 0, 0.5, 1, 2 mg/L).
-
Grow bacterial cultures to mid-log phase.
-
Using a sterile swab, create a single streak of each bacterial strain from the center to the edge of the EtBr-containing plates, resembling the spokes of a wheel.
-
Incubate the plates at 37°C for 16-18 hours.
-
Visualize the plates under UV light. Strains with high efflux pump activity will pump out the EtBr and show less fluorescence compared to strains with lower efflux activity.
Visualizations
Caption: Key mechanisms of bacterial resistance to this compound.
Caption: Workflow for troubleshooting high this compound MIC values.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in Bombinin H3 peptide research
Welcome to the technical support center for Bombinin H3 peptide research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is an antimicrobial peptide (AMP) originally isolated from the skin secretions of the Bombina variegata toad. It belongs to the Bombinin H family of peptides, which are characterized by their hydrophobic and hemolytic properties.[1][2] Bombinin H peptides, including H3, generally exhibit activity against Gram-positive and Gram-negative bacteria and fungi.[3] Unlike other bombinins, the H family peptides tend to have lower bactericidal activity but are more effective at lysing erythrocytes (hemolytic activity).[1][3] Some members of the Bombinin H family, and potentially H3, may contain a D-amino acid at the second position, which can enhance their biological activity and stability.[2][4]
Q2: How should I handle and store my lyophilized this compound peptide?
Proper handling and storage are critical to maintaining the integrity and activity of this compound. Lyophilized peptides are hygroscopic and should be stored in a tightly sealed container in a desiccator at -20°C or lower. Before opening, allow the container to warm to room temperature to prevent condensation. Weigh out the required amount of peptide quickly and reseal the container promptly. For long-term storage, keeping the peptide as a lyophilized powder is recommended over storing it in solution, as this minimizes degradation.
Q3: What is the best solvent for dissolving this compound?
The solubility of a peptide is largely determined by its amino acid composition. This compound is a hydrophobic peptide, so it may not readily dissolve in aqueous solutions.[5] For hydrophobic peptides, it is recommended to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN), and then slowly add the aqueous buffer to the desired concentration. It is always advisable to test the solubility of a small amount of the peptide first. Sonication can also aid in dissolving the peptide.[6]
Troubleshooting Guides
Peptide Synthesis and Purification
Q1: I am experiencing low yield during the solid-phase synthesis of this compound. What could be the cause and how can I improve it?
Low yields during the synthesis of hydrophobic peptides like this compound are often due to peptide aggregation on the resin, which hinders the coupling and deprotection steps.[7][8]
Troubleshooting Steps:
-
Optimize Synthesis Protocol:
-
Solvent Choice: Switch from standard solvents like DMF to N-methyl-2-pyrrolidone (NMP), which can better solvate aggregating peptides.[9]
-
Microwave-Assisted Synthesis: Employing microwave energy can help to disrupt aggregation and improve coupling efficiency.[8]
-
Incorporate Solubilizing Moieties: The use of pseudoproline dipeptides or other backbone-protecting groups can disrupt secondary structure formation and reduce aggregation.[8]
-
-
Resin Selection: Utilize a low-loading resin or a resin with good swelling properties, such as PEG-based resins, to minimize intermolecular aggregation.[9]
Q2: My this compound peptide is showing poor peak shape and resolution during RP-HPLC purification. How can I optimize the purification?
Hydrophobic peptides can interact strongly with the C18 stationary phase of reverse-phase HPLC columns, leading to broad peaks and poor recovery.[10]
Troubleshooting Steps:
-
Mobile Phase Modification: Increase the concentration of the organic modifier (e.g., acetonitrile) in your mobile phase. For highly hydrophobic peptides, the addition of a small percentage of isopropanol or using a different ion-pairing agent might be necessary.
-
Column Choice: Consider using a column with a different stationary phase, such as C4 or C8, which are less hydrophobic than C18 and may provide better separation for your peptide.[11]
-
Gradient Optimization: A shallower gradient can improve the resolution of closely eluting impurities.[12]
Peptide Handling and Stability
Q1: My this compound peptide solution appears cloudy or forms a precipitate over time. What is happening and how can I prevent it?
Cloudiness or precipitation is a sign of peptide aggregation.[13] Hydrophobic and amphipathic peptides like this compound are prone to self-assembly in aqueous solutions.
Troubleshooting Steps:
-
Solvent and pH: Ensure the peptide is fully dissolved initially. Storing the peptide in a buffer at a pH where it has a net charge can increase solubility. For basic peptides, a slightly acidic buffer may help, while for acidic peptides, a slightly basic buffer is preferable.[6]
-
Additives: The inclusion of a low concentration of organic solvent (e.g., 10-20% acetonitrile) or a non-ionic detergent in your stock solution can help to keep the peptide in solution.[14]
-
Storage: Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.
Antimicrobial Assays (MIC)
Q1: I am observing inconsistent MIC values for this compound against the same bacterial strain. What could be causing this variability?
Inconsistent MIC results for cationic and hydrophobic peptides can stem from several factors related to the assay setup.
Troubleshooting Steps:
-
Plate Material: Cationic peptides like this compound can bind to the surface of standard polystyrene microtiter plates, reducing the effective concentration of the peptide. Use polypropylene plates to minimize this issue.[15]
-
Media Composition: The presence of salts and other components in the culture medium can interfere with the activity of antimicrobial peptides. Ensure you are using a consistent and appropriate medium, such as Mueller-Hinton Broth, for your assays.[1]
-
Peptide Solubilization: Ensure your peptide is fully dissolved and not aggregated in the assay medium, as aggregates will have altered activity.
Hemolytic and Cytotoxicity Assays
Q1: My hemolytic assay results for this compound are not reproducible. How can I improve the consistency of this assay?
Hemolytic assays can be sensitive to minor variations in the experimental protocol.[16]
Troubleshooting Steps:
-
Standardize Erythrocytes: The source and age of red blood cells (RBCs) can impact their fragility. Use fresh RBCs from a consistent source for all experiments.
-
Control for Cell Concentration: Ensure the final concentration of erythrocytes in your assay is consistent between experiments.
-
Incubation Time and Temperature: Standardize the incubation time and temperature, as both can affect the rate of hemolysis.[16]
-
Positive Control: Use a consistent positive control, such as Triton X-100, to define 100% hemolysis.[17]
Q2: I am observing high cytotoxicity of this compound on my mammalian cell lines, which is conflicting with published data. What could be the issue?
Unexpectedly high cytotoxicity could be due to experimental artifacts or specific sensitivities of the cell line being used.
Troubleshooting Steps:
-
Peptide Aggregation: Aggregated peptide may exhibit different cytotoxic properties. Ensure your peptide is monomeric in solution before adding it to the cells.
-
Serum Interactions: Components in the fetal bovine serum (FBS) in your cell culture medium can interact with the peptide. Consider reducing the serum concentration during the peptide treatment, but be aware this can also affect cell health.
-
Assay Endpoint: The choice of cytotoxicity assay (e.g., MTT, LDH release) can influence the results. Ensure the assay you are using is appropriate for your experimental question and that the peptide does not interfere with the assay reagents.
Quantitative Data Summary
| Peptide | Target Organism | MIC (µM) | Hemolytic Activity (HC50 in µM) | Reference |
| Bombinin H2 | S. aureus | - | >100 | [18] |
| Bombinin H4 | E. coli | - | >100 | [18] |
| BHL-bombinin | S. aureus | 4 mg/L | - | |
| Bombinin HL | S. aureus | >512 mg/L | - | |
| Bombinin HD | S. aureus | >512 mg/L | - |
Experimental Protocols
Protocol 1: General Procedure for a Minimal Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum:
-
Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well polypropylene microtiter plate.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Protocol 2: General Procedure for a Hemolysis Assay
-
Preparation of Erythrocytes:
-
Collect fresh blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to pellet the erythrocytes.
-
Wash the erythrocytes three times with phosphate-buffered saline (PBS).
-
Resuspend the washed erythrocytes in PBS to a final concentration of 2-5%.[19]
-
-
Preparation of Peptide Dilutions:
-
Prepare serial dilutions of this compound in PBS.
-
-
Incubation:
-
Mix the erythrocyte suspension with the peptide dilutions in a 96-well plate.
-
Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (erythrocytes in PBS only).
-
Incubate the plate at 37°C for 1 hour.[19]
-
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[19]
-
-
Calculation of Percent Hemolysis:
-
Hemolysis (%) = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Visualizations
Caption: Experimental workflow for this compound research.
Caption: Proposed mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. bachem.com [bachem.com]
- 7. Překonání agregace při syntéze peptidů na pevné fázi [sigmaaldrich.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. biotage.com [biotage.com]
- 10. genscript.com [genscript.com]
- 11. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 16. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iris.uniroma1.it [iris.uniroma1.it]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Bombinin H3 Versus Conventional Antibiotics: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Among the promising candidates are antimicrobial peptides (AMPs), with Bombinin H3, a peptide isolated from the skin secretions of the Bombina maxima toad, showing significant potential. This guide provides an objective comparison of the efficacy of this compound (specifically, the variant Maximin H3) against that of conventional antibiotics, supported by available experimental data.
Data Presentation: Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Maximin H3 and selected conventional antibiotics against a panel of clinically relevant microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism.[1] Lower MIC values are indicative of higher antimicrobial potency.[1]
It is important to note that the following data is compiled from multiple studies. Direct head-to-head comparisons in a single study are limited, and variations in experimental protocols between studies may influence the reported MIC values.
| Microorganism | Antimicrobial Agent | Minimum Inhibitory Concentration (MIC) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | Maximin H3 | 10 µg/mL[2] |
| Ampicillin | 0.6 - 1 mg/L (0.6 - 1 µg/mL)[3] | |
| Gram-Negative Bacteria | ||
| Escherichia coli | Maximin H3 | 20 µg/mL[2] |
| Ciprofloxacin | MICs for susceptible strains can be as low as ≤0.06 μg/mL, with resistance developing at higher concentrations.[4] | |
| Pseudomonas aeruginosa | Maximin H3 | 20 µg/mL (as Bacillus pyocyaneus)[2] |
| Gentamicin | MICs for susceptible strains are typically ≤4 µg/mL.[5] | |
| Fungi | ||
| Candida albicans | Maximin H3 | 5 µg/mL[2] |
| Amphotericin B | MICs for susceptible isolates generally range from 0.06 to 1.0 μg/ml.[6] |
Mechanisms of Action: A Fundamental Divergence
The antimicrobial activity of this compound and conventional antibiotics stems from fundamentally different mechanisms of action.
This compound: Membrane Disruption
This compound, like many antimicrobial peptides, primarily targets the microbial cell membrane.[7] The most accepted mechanism for Bombinin H peptides is the "carpet model" .[8]
-
Electrostatic Attraction: The cationic (positively charged) this compound peptide is initially attracted to the anionic (negatively charged) components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[9]
-
"Carpeting" and Accumulation: The peptides accumulate on the membrane surface, forming a "carpet-like" layer.[10]
-
Membrane Destabilization and Pore Formation: This accumulation disrupts the membrane's integrity, leading to the formation of transient pores or channels.[10] This disruption causes leakage of intracellular contents and ultimately leads to cell death.
This membrane-centric mechanism is considered a key advantage, as it is less likely to induce resistance compared to the target-specific mechanisms of conventional antibiotics.
Conventional Antibiotics: Specific Intracellular Targets
Conventional antibiotics typically act on specific intracellular targets, inhibiting essential bacterial processes:
-
Ampicillin (β-lactam): Inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs).[3]
-
Ciprofloxacin (Fluoroquinolone): Inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.
-
Gentamicin (Aminoglycoside): Inhibits protein synthesis by binding to the 30S ribosomal subunit.
-
Amphotericin B (Polyene): Binds to ergosterol, a major component of fungal cell membranes, leading to the formation of pores and subsequent leakage of cellular contents.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of an antimicrobial agent using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[2][3]
Broth Microdilution Method (CLSI M07)
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
1. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the antimicrobial agent (e.g., this compound or a conventional antibiotic) is prepared at a known concentration.
- Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi, across the wells of a microtiter plate.
2. Inoculum Preparation:
- The test microorganism is cultured on an appropriate agar medium to obtain isolated colonies.
- Several colonies are used to inoculate a broth medium, which is then incubated to achieve a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
- The inoculum is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
3. Inoculation and Incubation:
- Each well containing the antimicrobial dilution is inoculated with the standardized microbial suspension.
- Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no inoculum).
- The microtiter plate is incubated at an appropriate temperature (e.g., 35°C for most bacteria, 30°C for fungi) for a specified duration (typically 16-20 hours for bacteria, 24-48 hours for fungi).
4. Interpretation of Results:
- After incubation, the plate is visually inspected for microbial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the Mechanisms of Action
This compound Signaling Pathway (Carpet Model)
Caption: Mechanism of action of this compound via the "carpet model".
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Polymer–Peptide Conjugates Based on Maximin H5 and PEG to Prevent Biofouling of E. coli and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial peptides: structure, function, mechanism of action and therapeutic applications in human diseases [explorationpub.com]
- 8. A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
D-Amino Acid Substitution in Bombinin H3: A Comparative Guide to Bioactivity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of L-amino acid versus D-amino acid containing Bombinin H peptides. This analysis is supported by experimental data and detailed methodologies to inform future research and development of peptide-based therapeutics.
Bombinin H peptides, a class of antimicrobial peptides (AMPs) isolated from the skin secretions of the Bombina genus of frogs, have garnered significant interest for their potential as novel therapeutic agents. A unique characteristic of this peptide family is the natural occurrence of diastereomers, where a specific L-amino acid at the N-terminus is post-translationally modified to its D-amino acid counterpart. This subtle stereochemical change can have profound effects on the peptide's biological activity, stability, and selectivity. While direct comparative data for Bombinin H3 is limited, this guide will draw upon comprehensive studies of closely related Bombinin H peptides, namely Bombinin H2 (L-isomer) and H4 (D-isomer), and a novel Bombinin H peptide and its synthesized D-isomer (Bombinin HL and HD), to provide a clear comparison of their bioactivities.
Comparative Bioactivity of L- vs. D-Bombinin H Peptides
The incorporation of a D-amino acid at the second position of the N-terminus in Bombinin H peptides has been shown to modulate their antimicrobial, hemolytic, and cytotoxic activities. Generally, the D-isomers exhibit altered activity profiles compared to their all-L-amino acid counterparts.
Data Summary
The following table summarizes the quantitative bioactivity data for representative L- and D-Bombinin H peptide pairs.
| Peptide Pair | Bioactivity Metric | L-Amino Acid Isomer | D-Amino Acid Isomer | Target Organism/Cell Line | Reference |
| Bombinin H2/H4 | Antimicrobial Activity (MIC, µM) | ||||
| 100 | 100 | S. epidermidis 1457 | [1] | ||
| 100 | 100 | S. epidermidis 5179-R1 | [1] | ||
| Hemolytic Activity (% at 100 µM) | Not Reported | 0.061 | Human Erythrocytes | [1] | |
| Cytotoxicity (IC50, µM) | |||||
| ~35 | >100 | A549 (Lung Cancer) | [1] | ||
| >100 | ~75 | Calu-3 (Lung Cancer) | [1] | ||
| ~50 | ~60 | Beas-2B (Normal Lung) | [1] | ||
| Bombinin HL/HD | Antimicrobial Activity | Mildly bacteriostatic | Mildly bacteriostatic | S. aureus | [2] |
| Hemolytic Activity | Low | Low | Horse Erythrocytes | [3] | |
| Cytotoxicity | Relatively higher | Relatively higher | HMEC-1 (Endothelial Cells) | [3] |
Note: The study on Bombinin HL and HD focused on synergistic activities and did not provide specific MIC, HC50, or IC50 values for the individual peptides, describing their individual antimicrobial effect as "mildly bacteriostatic" and their hemolytic and cytotoxic activities as "low" or "relatively higher" in a comparative context within the study.
Key Observations
-
Antimicrobial Activity: For the Bombinin H2/H4 pair, both the L- and D-isomers demonstrated identical minimum inhibitory concentrations (MIC) against the tested strains of Staphylococcus epidermidis.[1] This suggests that for this particular peptide and bacterial species, the stereochemistry at position 2 may not significantly impact the overall antimicrobial potency. The study on Bombinin HL and HD also indicated similar mild bacteriostatic effects for both isomers against Staphylococcus aureus when used alone.[2] However, it is noteworthy that in other studies, D-amino acid substitution in antimicrobial peptides has been shown to sometimes enhance activity, particularly against certain pathogens.[4]
-
Hemolytic Activity: Bombinin H4 (D-isomer) exhibited very low hemolytic activity against human erythrocytes.[1] While direct comparative data for Bombinin H2 is not provided in the same study, Bombinin H peptides, in general, are known to be more hemolytic than other bombinin peptides.[4] The low hemolytic profile of the D-isomer is a desirable characteristic for potential therapeutic applications.
-
Cytotoxicity: The cytotoxicity profiles of Bombinin H2 and H4 show interesting differences depending on the cell line.[1] Bombinin H4 (D-isomer) was significantly more cytotoxic to A549 lung cancer cells than Bombinin H2 (L-isomer). Conversely, Bombinin H2 showed slightly higher cytotoxicity against Beas-2B normal lung cells. Both isomers had comparable, though higher, IC50 values against Calu-3 lung cancer cells. This suggests that the stereochemistry at the N-terminus can influence the selectivity of the peptide for different mammalian cell types. For the Bombinin HL/HD pair, both were found to have relatively higher cytotoxicity on human microvessel endothelial cells (HMEC-1) compared to another peptide in the same study, BHL-bombinin.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Minimal Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.
Protocol:
-
Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C with agitation.
-
Inoculum Preparation: The overnight culture is diluted in fresh broth to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: The antimicrobial peptides are serially diluted in the appropriate solvent to a range of concentrations.
-
Incubation: In a 96-well microtiter plate, 100 µL of the standardized bacterial suspension is added to wells containing 100 µL of the serially diluted peptides. Control wells containing only bacteria (positive control) and only broth (negative control) are also included.
-
Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolytic Assay
This assay measures the ability of a peptide to lyse red blood cells, a key indicator of its toxicity to mammalian cells.
Protocol:
-
Erythrocyte Preparation: Freshly drawn red blood cells (e.g., human or horse) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed erythrocytes are then resuspended in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: In a 96-well plate, 100 µL of the erythrocyte suspension is mixed with 100 µL of various concentrations of the test peptides.
-
Controls: A negative control (spontaneous hemolysis) is prepared with PBS instead of the peptide solution, and a positive control (100% hemolysis) is prepared with a lytic agent such as 1% Triton X-100.
-
Incubation and Centrifugation: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged to pellet the intact erythrocytes.
-
Absorbance Measurement: The supernatant, containing the released hemoglobin from lysed cells, is transferred to a new plate, and the absorbance is measured at 570 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and, conversely, cytotoxicity.
Protocol:
-
Cell Seeding: Mammalian cells (e.g., cancer cell lines or normal cell lines) are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a CO2 incubator at 37°C.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test peptides. Control wells with untreated cells are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the peptide that causes 50% inhibition of cell growth, is then calculated.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Stereochemical Impact on Bombinin H Bioactivity.
Caption: Experimental Workflow for Comparing Peptide Bioactivity.
Conclusion
The substitution of an L-amino acid with a D-amino acid at the N-terminus of Bombinin H peptides can significantly influence their biological activity profile. While the impact on antimicrobial potency may vary depending on the specific peptide and target organism, this stereochemical modification can lead to reduced hemolytic activity and altered cytotoxicity against mammalian cells. These findings highlight the potential of D-amino acid substitution as a strategy for optimizing the therapeutic index of antimicrobial peptides, enhancing their selectivity for microbial targets while minimizing off-target toxicity. Further research focusing on a broader range of Bombinin H diastereomers and their interactions with various cell types is warranted to fully elucidate the structure-activity relationships and guide the rational design of novel peptide-based drugs.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Differential Cytotoxicity of Bombinin H Peptides: A Comparative Analysis in Lung Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of Bombinin H peptides on different cancer cell lines. We present a detailed comparison of the cytotoxic activity of Bombinin H2 and H4 on non-small cell lung cancer (NSCLC) lines, supported by experimental data and protocols. This guide aims to facilitate a deeper understanding of the therapeutic potential and cellular mechanisms of this promising class of antimicrobial peptides.
Comparative Efficacy of Bombinin H2 and H4 in NSCLC Cell Lines
The cytotoxic effects of Bombinin H2 and Bombinin H4 were evaluated against two distinct non-small cell lung cancer (NSCLC) cell lines, A549 and Calu-3. The data reveals a differential sensitivity of these cell lines to the two peptides, highlighting the importance of cell line-specific validation in preclinical studies.
A study by Kandemir et al. (2020) demonstrated that Bombinin H4 is a potent cytotoxic agent against A549 cells, inducing significant cell death at concentrations as low as 1.5 µM.[1] In contrast, the Calu-3 cell line exhibited resistance to lower concentrations of Bombinin H4, with significant cell death observed only at higher concentrations of 50 µM and 100 µM.[1]
Bombinin H2 also induced cell death in both cell lines, but at generally higher concentrations compared to Bombinin H4 in A549 cells.[1] For the A549 cell line, significant cytotoxicity with Bombinin H2 was observed in the concentration range of 12.5 µM to 50 µM.[1] Similar to Bombinin H4, Bombinin H2 required higher concentrations (50 µM and 100 µM) to induce significant cell death in Calu-3 cells.[1]
The following table summarizes the cytotoxic effects of Bombinin H2 and H4 on A549 and Calu-3 cell lines, based on the percentage of cell death observed after 24 hours of treatment.
| Peptide | Concentration (µM) | A549 (% Cell Death) | Calu-3 (% Cell Death) |
| Bombinin H2 | 12.5 | Significant | Not Significant |
| 25 | Significant | Not Significant | |
| 50 | Significant | Significant | |
| 100 | Not Reported | Significant | |
| Bombinin H4 | 1.5 | Significant | Not Significant |
| 3 | Significant | Not Significant | |
| 6.25 | Significant | Not Significant | |
| 12.5 | Significant | Not Significant | |
| 25 | Significant | Not Significant | |
| 50 | Significant | Significant | |
| 100 | Significant | Significant |
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assay used to evaluate the effects of Bombinin H peptides on the NSCLC cell lines.
Cell Culture:
-
A549 and Calu-3 cells were cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (CellTox™ Green Cytotoxicity Assay):
-
Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing serial dilutions of Bombinin H2 or Bombinin H4 peptides (ranging from 1.5 µM to 100 µM).
-
Control wells with untreated cells were also included.
-
The plates were incubated for 24 hours.
-
After the incubation period, the CellTox™ Green Dye was added to all wells. This dye is impermeable to live cells but stains the DNA of dead cells with compromised membrane integrity.
-
The plates were incubated for a further 15 minutes at room temperature, protected from light.
-
The fluorescence intensity was measured using a plate reader with excitation and emission wavelengths of 485 nm and 520 nm, respectively.
-
The percentage of cell death was calculated by normalizing the fluorescence of treated wells to the fluorescence of a positive control (cells treated with a lysis solution to achieve 100% cell death).
Visualizing the Experimental Workflow and a Representative Signaling Pathway
To provide a clearer understanding of the experimental process and the potential mechanism of action of Bombinin peptides, the following diagrams have been generated.
Caption: Workflow of the CellTox™ Green cytotoxicity assay.
While the precise signaling pathway for Bombinin H3 in cancer cells is yet to be fully elucidated, studies on other Bombinin peptides, such as Bombinin-BO1, have shed light on potential mechanisms. Bombinin-BO1 has been shown to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells by targeting the HSP90A-Cdc37-CDK1 protein complex. The following diagram illustrates this representative pathway.
Caption: Bombinin-BO1 induced apoptosis pathway.
This comparative guide underscores the differential cytotoxic activities of Bombinin H peptides and provides a foundational experimental framework for their further investigation as potential anticancer agents. The elucidation of their precise mechanisms of action in various cancer types will be crucial for their future clinical development.
References
Unlocking Potent Antimicrobial Synergy: A Comparative Guide to Bombinin H3 and its Combinations
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial strategies is paramount in an era of mounting antibiotic resistance. This guide provides a comprehensive comparison of the synergistic effects of Bombinin H3, an antimicrobial peptide (AMP), with other AMPs and conventional antibiotics. By leveraging these combinations, the efficacy of individual agents can be significantly enhanced, offering promising avenues for therapeutic development.
The data presented herein is derived from rigorous scientific studies, offering a clear, evidence-based perspective on the potential of this compound in combination therapies. This guide will delve into the quantitative measures of synergy, the experimental methods used to determine these effects, and the underlying mechanisms of action.
Quantitative Analysis of Synergistic Effects
The synergistic potential of antimicrobial agents is commonly quantified using the Fractional Inhibitory Concentration (FIC) index. This index is calculated from data obtained through a checkerboard assay, which assesses the antimicrobial activity of two compounds both individually and in combination. An FIC index of ≤ 0.5 is indicative of synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index > 4.0 indicates antagonism.
The following table summarizes the synergistic interactions of Bombinin H family peptides with other antimicrobial agents against Staphylococcus aureus, a clinically significant Gram-positive bacterium.
| Combination | Target Organism | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| BHL-bombinin + Bombinin HL | Staphylococcus aureus | 0.375 | Synergy |
| BHL-bombinin + Bombinin HD | Staphylococcus aureus | 0.375 | Synergy |
| Bombinin HL + Ampicillin | Staphylococcus aureus | 0.5 | Synergy |
| Bombinin HD + Ampicillin | Staphylococcus aureus | 0.5 | Synergy |
| BHL-bombinin + Ampicillin | Staphylococcus aureus | 0.75 | Additive |
Data sourced from a study on novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis.[1][2]
Experimental Protocols
The determination of synergistic activity relies on precise and reproducible experimental methodologies. The primary technique cited in the supporting literature is the checkerboard assay.
Checkerboard Assay for Synergy Testing
Objective: To determine the in vitro interaction between two antimicrobial agents against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium
-
Bacterial inoculum (standardized to a specific concentration, e.g., 1x10^6 CFU/mL)
-
Stock solutions of the antimicrobial agents to be tested (e.g., this compound, BHL-bombinin, Ampicillin)
Procedure:
-
Preparation of Peptide/Antibiotic Dilutions: Serial twofold dilutions of each antimicrobial agent are prepared. For Agent A (e.g., BHL-bombinin), dilutions are made horizontally across the microtiter plate. For Agent B (e.g., Bombinin HL), dilutions are made vertically down the plate. This creates a matrix of wells containing various concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Controls: Control wells are included:
-
Medium only (sterility control)
-
Medium with bacterial inoculum (growth control)
-
Medium with each agent and inoculum (to determine the Minimum Inhibitory Concentration - MIC - of each agent alone)
-
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: After incubation, the plates are examined for visible turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
FIC Index Calculation: The FIC index is calculated for each well that shows no growth using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone) The lowest FIC index value is reported as the result of the interaction.
-
Visualizing the Workflow and Proposed Mechanism
To better illustrate the experimental process and the conceptual basis for the observed synergy, the following diagrams are provided.
References
A Comparative Analysis of Bombinin Family Peptides: From Antimicrobial Potency to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The global challenge of antimicrobial resistance has spurred intensive research into novel therapeutic agents. Among the most promising candidates are antimicrobial peptides (AMPs), key components of the innate immune system of many organisms. The Bombinin family of peptides, originally isolated from the skin secretions of the Bombina genus of fire-bellied toads, has emerged as a particularly interesting subject of study. This guide provides a comparative analysis of the performance of various Bombinin family peptides, supported by experimental data, to aid researchers in their exploration of these molecules for potential drug development.
Differentiating the Bombinin Family: A Spectrum of Activity
The Bombinin family is broadly categorized into two main groups: bombinins and bombinins H . These are often found alongside other related peptides, such as bombinin-like peptides (BLPs) . While sharing a common origin and a cationic, amphipathic α-helical structure, these peptides exhibit distinct biological activity profiles.
Generally, bombinins and BLPs demonstrate potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi, while exhibiting minimal lytic activity against red blood cells (hemolysis)[1][2]. In contrast, bombinins H are characterized by their higher hemolytic activity but comparatively lower bactericidal efficacy[1][2]. This fundamental difference in their selectivity towards microbial versus mammalian cells is a critical consideration for their therapeutic potential.
Performance Deep Dive: Quantitative Analysis
To facilitate a clear comparison, the following tables summarize the available quantitative data on the antimicrobial, hemolytic, and cytotoxic activities of representative Bombinin family peptides.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a peptide's antimicrobial potency, with lower values indicating greater efficacy.
| Peptide | Target Organism | MIC (μg/mL) | MIC (μM) | Reference |
| BHL-bombinin | Staphylococcus aureus | 4 | 1.6 | [2][3] |
| Escherichia coli | 16-64 | 6.6 | [2][3] | |
| Candida albicans | 4 | - | [3] | |
| Bombinin HL | Staphylococcus aureus | 256 | - | [3] |
| Bombinin HD | Staphylococcus aureus | 128 | - | [3] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Hemolytic Activity
Hemolytic activity is a measure of a peptide's toxicity towards red blood cells, a critical factor for systemic drug applications. It is often expressed as the concentration required to cause 50% hemolysis (HC50).
| Peptide | Hemolytic Activity | HC50 (μM) | Reference |
| Bombinins | Virtually inactive | >100 | [1][2] |
| Bombinins H | Hemolytic | Lower values | [1][2] |
| BHL-bombinin | Low | High | [3] |
Note: Specific HC50 values for many Bombinin peptides are not consistently reported in a comparative context.
Cytotoxic and Anticancer Activity
The cytotoxic potential of Bombinin peptides against cancer cells is an emerging area of research. The 50% inhibitory concentration (IC50) is used to quantify this activity.
| Peptide | Cancer Cell Line | IC50 (μM) | Reference |
| Bombinin-BO1 | Human Hepatoma (SK-HEP-1, Huh7, Hep G2) | - | [4] |
| Bombinin H-BO1 | Human Hepatoma (SK-HEP-1, Huh7, Hep G2) | - | [4] |
Note: The referenced study demonstrated inhibitory effects, but specific IC50 values were not provided in the abstract.
Mechanism of Action: Disrupting the Barrier
The primary mechanism of action for most antimicrobial peptides, including the Bombinin family, involves the disruption of microbial cell membranes. Their cationic nature facilitates initial electrostatic attraction to the negatively charged components of bacterial and fungal cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Upon reaching a sufficient concentration on the membrane surface, the peptides' amphipathic α-helical structure allows them to insert into and permeabilize the lipid bilayer. Several models have been proposed to describe this process:
-
Barrel-Stave Model: Peptides aggregate to form a transmembrane pore, with their hydrophobic regions facing the lipid acyl chains and their hydrophilic regions lining the pore.
-
Toroidal Pore Model: The peptides, along with the lipid monolayers, bend inward to form a continuous pore, creating a "wormhole" through the membrane.
-
Carpet Model: At high concentrations, the peptides accumulate on the membrane surface, disrupting the bilayer in a detergent-like manner.
The following diagram illustrates the general mechanism of membrane permeabilization by Bombinin family peptides.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of Bombinin family peptides.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test peptide
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Serial Dilutions: Perform two-fold serial dilutions of the peptide stock solution in the growth medium directly in the 96-well plate.
-
Inoculum Preparation: Culture the microorganism overnight and dilute the culture to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the peptide dilutions. Include positive (microbes in medium only) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells.
Materials:
-
Test peptide
-
Freshly collected red blood cells (RBCs), typically human or sheep
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
Sterile microcentrifuge tubes or 96-well plates
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash the RBCs several times in PBS by centrifugation and resuspend them to a final concentration of 1-2% (v/v) in PBS.
-
Peptide Dilutions: Prepare serial dilutions of the peptide in PBS.
-
Incubation: Add the RBC suspension to the peptide dilutions in microcentrifuge tubes or a 96-well plate. Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the samples at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 450 nm or 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effect of a peptide on cell viability.
Materials:
-
Test peptide
-
Mammalian cell line (e.g., cancer cell line or normal cell line)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the test peptide. Include a vehicle control (medium with the same solvent concentration as the peptide stock).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the peptide that causes a 50% reduction in cell viability.
The following diagram illustrates the general workflow for evaluating Bombinin family peptides.
References
- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking Bombinin H3: A Comparative Guide to Hemolytic Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hemolytic activity of Bombinin H3 against other well-characterized hemolytic peptides. The data presented herein is intended to serve as a resource for researchers engaged in the study of antimicrobial peptides, membrane-active agents, and the development of novel therapeutics.
Quantitative Comparison of Hemolytic Activity
The hemolytic activity of peptides is a critical parameter in assessing their potential as therapeutic agents, as it indicates their toxicity towards eukaryotic cells. The following table summarizes the 50% hemolytic concentration (HC50) of this compound and other selected hemolytic peptides against human red blood cells. A lower HC50 value indicates greater hemolytic activity.
| Peptide | Amino Acid Sequence | HC50 (µM) | Source |
| This compound | I-[d-AIle]-GPVLGMVGSALGGLLKKI-NH2[1] | Not Reported | - |
| Melittin | GIGAVLKVLTTGLPALISWIKRKRQQ-NH2 | ~2-10 | [2][3] |
| Magainin 2 | GIGKFLHSAKKFGKAFVGEIMNS | >50 | [4] |
Note: While the hemolytic activity of the Bombinin H family of peptides is well-documented, a specific HC50 value for this compound against human erythrocytes could not be definitively ascertained from the reviewed literature. The Bombinin H peptides, isolated from the skin secretions of Bombina species, are known to be more hemolytic than the companion Bombinin peptides, which are primarily antimicrobial.[5]
Experimental Protocols
Hemolytic Activity Assay
This protocol outlines a standard method for determining the hemolytic activity of a peptide.
Materials:
-
Freshly drawn human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solution of known concentration
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
PBS as a negative control for 0% hemolysis
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Red Blood Cells:
-
Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and the buffy coat.
-
Wash the pelleted RBCs three times with 5 volumes of cold PBS, centrifuging at 1000 x g for 5 minutes after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the peptide in PBS.
-
Add 100 µL of each peptide dilution to the wells containing the RBC suspension.
-
For controls, add 100 µL of 1% Triton X-100 (positive control) and 100 µL of PBS (negative control) to separate wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.
-
-
Calculation of Hemolysis Percentage:
-
The percentage of hemolysis is calculated using the following formula:
-
The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration and identifying the concentration at which 50% hemolysis occurs.
-
Visualizing Experimental and Mechanistic Pathways
To facilitate a clearer understanding of the processes involved in benchmarking hemolytic peptides and their mechanism of action, the following diagrams have been generated using Graphviz.
Experimental Workflow for Hemolytic Assay
Caption: Experimental workflow for determining the hemolytic activity of peptides.
Proposed Mechanism of this compound-Induced Hemolysis
Bombinin H peptides, like many other hemolytic peptides, are thought to induce cell lysis through direct interaction with the cell membrane. The proposed mechanism involves a series of steps leading to the formation of pores and subsequent osmotic lysis.
Caption: Proposed mechanism of this compound-induced hemolysis via pore formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissection of antibacterial and toxic activity of melittin: a leucine zipper motif plays a crucial role in determining its hemolytic activity but not antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A critical comparison of the hemolytic and fungicidal activities of cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Bombinin H3
The responsible management of synthetic peptides is paramount in a laboratory setting to ensure personnel safety and environmental protection. Bombinin H3, an antimicrobial peptide, requires careful handling and disposal due to its biological activity and the potential for its toxicological properties to be not fully investigated. Adherence to established protocols mitigates the risks of environmental contamination and the development of antimicrobial resistance.
Quantitative Data for this compound Disposal Planning
For the safe disposal of this compound and associated materials, the following quantitative guidelines should be observed. These are general recommendations and should be adapted to comply with your institution's specific regulations.
| Waste Stream | Collection and Handling Guidelines | Disposal Method |
| This compound Stock Solutions | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Segregate from other chemical waste streams unless compatibility is confirmed. Stock solutions are considered hazardous chemical waste.[1] | Transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration or chemical degradation by a licensed waste disposal contractor.[2] |
| Dilute Aqueous Solutions | Collect the first rinse of any container as hazardous waste.[3] Subsequent rinses of non-highly toxic materials may be permissible for drain disposal after neutralization (pH 5-9), subject to local regulations.[2] | The first rinse should be treated as hazardous chemical waste. Disposal of neutralized, dilute solutions should strictly follow institutional guidelines, as drain disposal is often discouraged for antimicrobials.[1][4] |
| Contaminated Solid Waste | Collect all contaminated items (e.g., pipette tips, gloves, vials, absorbent paper) in a designated, sealed biohazard or chemical waste bag/container. | Autoclaving may be used for disinfection of biohazardous materials, but it does not degrade the peptide.[1] The autoclaved waste should then be disposed of as chemical waste through EHS. |
| Empty Stock Vials | The first rinse must be collected and disposed of as hazardous waste.[3] For highly toxic substances, the first three rinses must be collected as hazardous waste.[3] The rinsed and air-dried vial can then be disposed of. | The collected rinsate is disposed of as hazardous chemical waste. The thoroughly rinsed and dried container can be disposed of in the regular trash or recycling, with the label defaced.[5] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.[6]
-
Designate a specific area within a fume hood for waste collection and consolidation to minimize exposure.
-
Prepare and label all necessary waste containers before beginning your experiment.
2. Waste Segregation and Collection:
-
Liquid Waste:
-
Solid Waste:
3. Container Management:
-
Keep all hazardous waste containers securely closed except when adding waste.
-
Ensure all waste containers are clearly and accurately labeled with their contents.
-
Store waste containers in a designated, safe location away from incompatible materials.
4. Final Disposal:
-
Once your experiment is complete or the waste containers are full, arrange for a pickup by your institution's EHS or hazardous waste management team.
-
Follow all institutional procedures for waste handover, including any required documentation.[2]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. peptiderecon.com [peptiderecon.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 8. orf.od.nih.gov [orf.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
